MRL-871
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]indazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O3/c23-16-6-3-5-15(22(24,25)26)18(16)20(29)28-17-7-2-1-4-14(17)19(27-28)12-8-10-13(11-9-12)21(30)31/h1-11H,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANLZOIRUUHIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MRL-871: An In-depth Technical Guide to its Allosteric Inhibition of RORγt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MRL-871, a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), making it a key therapeutic target for autoimmune diseases. This compound represents a novel class of RORγt inhibitors that bind to a previously unidentified allosteric site, offering a distinct mechanism for modulating the receptor's activity.
Core Mechanism of Action: Allosteric Inhibition
This compound functions as an inverse agonist by binding to a novel allosteric pocket within the ligand-binding domain (LBD) of RORγt.[1] This binding site is spatially distinct from the canonical orthosteric binding pocket where endogenous and synthetic agonists/inverse agonists typically bind.[1] The binding of this compound to this allosteric site induces a unique conformational change in the RORγt LBD, most notably repositioning Helix 12 (H12).[1][2] This repositioning of H12 directly obstructs the coactivator binding groove (AF-2 domain), thereby preventing the recruitment of coactivator proteins necessary for transcriptional activation.[1] This allosteric mode of inhibition is independent of orthosteric site occupancy, meaning this compound can effectively inhibit RORγt activity even in the presence of orthosteric agonists like cholesterol.
The key structural feature of this compound's interaction is its ability to induce and stabilize a conformation of RORγt that is incompatible with coactivator binding. This leads to a potent suppression of RORγt-mediated gene transcription, including the downstream reduction of IL-17A production.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and related compounds in various biochemical and cellular assays.
| Compound | Biochemical Assay (TR-FRET) IC50 (nM) | Cellular Assay (IL-17a mRNA reduction in EL4 cells) |
| This compound | 7 ± 1 | Significant reduction at 10 µM |
| 12.7 | 48-fold reduction at 10 µM | |
| MRL-058 | 98 ± 23 | Significant reduction at 10 µM |
| MRL-003 | 280 ± 117 | No significant reduction at 10 µM |
| T0901317 (Orthosteric Inverse Agonist) | 24 ± 13 | Not Reported |
| Cholesterol (Agonist) | Agonist Activity | Not Applicable |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay is used to measure the ability of compounds to inhibit the interaction between the RORγt LBD and a coactivator peptide.
Methodology:
-
Protein and Peptide Preparation: Recombinant His-tagged RORγt LBD is used. A biotinylated coactivator peptide (e.g., from SRC-1) is also required.
-
Reagent Incubation: The RORγt LBD is incubated with the test compound (e.g., this compound) at varying concentrations in an assay buffer.
-
Addition of Detection Reagents: Europium-labeled anti-His antibody (donor fluorophore) and streptavidin-labeled allophycocyanin (APC) (acceptor fluorophore) are added to the mixture.
-
FRET Measurement: The plate is incubated to allow for binding equilibrium. The TR-FRET signal is then measured using a plate reader. A high FRET signal indicates close proximity of the donor and acceptor, meaning the coactivator peptide is bound to the RORγt LBD.
-
Data Analysis: The IC50 value is calculated by plotting the FRET signal against the compound concentration. A decrease in the FRET signal indicates inhibition of the coactivator-RORγt interaction.
Cellular Assay for IL-17a mRNA Expression in EL4 Cells
This assay assesses the functional consequence of RORγt inhibition in a cellular context.
Methodology:
-
Cell Culture: The murine lymphoblast cell line EL4, which constitutively expresses RORγt and produces IL-17A, is cultured under standard conditions.
-
Compound Treatment: EL4 cells are treated with the test compounds (e.g., this compound, MRL-058, MRL-003) at a specified concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
-
Quantitative Reverse Transcriptase PCR (qRT-PCR): The expression level of IL-17a mRNA is quantified by qRT-PCR. The results are normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.
-
Data Analysis: The relative expression of IL-17a mRNA in compound-treated cells is compared to that in vehicle-treated cells to determine the extent of inhibition.
Visualizations
Signaling Pathway of RORγt and this compound Inhibition
Caption: this compound allosterically binds to RORγt, preventing coactivator recruitment and subsequent IL-17A gene transcription.
Experimental Workflow for TR-FRET Assay```dot
This compound Binding and Conformational Change
Caption: this compound binds to an allosteric pocket, repositioning Helix 12 and blocking the coactivator binding site.
References
Unveiling the Allosteric Grip: A Technical Guide to the MRL-871 Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the allosteric binding site of MRL-871, a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound represents a significant advancement in the modulation of nuclear receptors, offering a distinct mechanism of action by targeting a novel allosteric pocket. This document synthesizes crystallographic data, biochemical assays, and structure-activity relationships to offer a detailed understanding of this critical interaction for therapeutic development.
The Allosteric Binding Pocket of this compound on RORγt
This compound binds to a previously unidentified allosteric pocket within the Ligand Binding Domain (LBD) of RORγt.[1] This site is spatially distinct from the canonical orthosteric binding site where endogenous and synthetic agonists and some inverse agonists bind.[1] The formation of this allosteric pocket is a dynamic event induced by the binding of this compound itself.
The allosteric binding site is located in a region formed by helices 4, 5, 11, and notably, helix 12 (H12), also known as the Activation Function-2 (AF-2) domain.[1][2][3] The binding of this compound induces a significant and unprecedented conformational rearrangement of H12. This reorientation of H12 directly obstructs the binding surface for coactivator proteins, which are essential for RORγt's transcriptional activity. This mechanism effectively antagonizes RORγt function, classifying this compound as an inverse agonist.
The pocket is predominantly hydrophobic in nature, a characteristic dictated by the side chains of the constituent amino acid residues.
Key Interacting Residues
Crystallographic studies have revealed the specific amino acid residues that form direct contacts with this compound, stabilizing its position within the allosteric pocket. A two-dimensional representation of these interactions highlights the key hydrogen bonds and hydrophobic contacts. While a comprehensive list of all interacting residues requires examination of the specific PDB entry (e.g., 4YPQ), published diagrams indicate crucial interactions. For instance, the carboxylic acid moiety of this compound has been shown to form hydrogen bonds with the backbone hydrogens of Ala497 and Phe498, as well as the side chain of Gln329. Furthermore, Phe-506 is involved in a π-π stacking interaction with the this compound ligand.
Quantitative Analysis of this compound Binding and Activity
The potency of this compound and its analogs has been quantified through various biochemical and cellular assays. The following tables summarize key data from published studies.
| Compound | Biochemical Assay (IC50, nM) | Cellular Reporter Assay (IC50, nM) | Th17 Differentiation/IL-17a Production Assay (IC50, nM) |
| This compound | 7 ± 1 | 12.7 | - |
| MRL-058 | 98 ± 23 | - | - |
| MRL-003 | 280 ± 117 | - | - |
| MRL-299 | - | - | - |
| MRL-367 | - | - | - |
| MRL-673 | - | - | - |
Table 1: Potency of selected RORγt allosteric inverse agonists in various assays. Data extracted from multiple sources.
A key characteristic of this compound's allosteric mechanism is its non-competitive nature with respect to orthosteric ligands like cholesterol. This is demonstrated by the stability of its IC50 value in the presence of increasing concentrations of cholesterol.
| Cholesterol Concentration (μM) | This compound IC50 (nM) | T0901317 IC50 (nM) |
| 0 | 4.7 ± 1.4 | 11 ± 3.4 |
| 1 | 2.5 ± 0.9 | 18 ± 4.9 |
| 10 | 1.8 ± 1.5 | 195 ± 59 |
| 25 | 2.3 ± 1.8 | 548 ± 152 |
Table 2: Inhibition of cofactor binding by this compound is independent of cholesterol concentration, unlike the orthosteric inverse agonist T0901317.
Experimental Protocols
The determination of the allosteric binding site and the characterization of this compound's activity involved several key experimental methodologies.
RORγt Crystallization and Structure Determination
-
Protein Expression and Purification: The ligand-binding domain (LBD) of RORγt (residues 267–507) with an N-terminal His-tag was expressed in E. coli BL21-Gold(DE3)pLysS.
-
Crystallization: The purified RORγt LBD was co-crystallized with this compound and its analogs.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from frozen crystals at 100 K. The structure was solved by molecular replacement using a previously determined RORγt structure (PDB ID: 3L0J) as the search model.
Biochemical Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay: This assay measures the ability of a compound to inhibit the interaction between the RORγt LBD and a coactivator peptide. The assay typically uses a terbium-labeled anti-His antibody to detect the His-tagged RORγt LBD and a fluorescently labeled coactivator peptide. Inhibition of the interaction results in a decrease in the FRET signal.
-
Competitive Binding Assays: These assays were performed to assess the effect of the orthosteric ligand cholesterol on the inhibitory activity of this compound. The TR-FRET assay was conducted with varying concentrations of cholesterol to determine if it competed with this compound for binding.
Cellular Assays
-
Chimeric Receptor Reporter Assays: These assays were performed in HEK-293 cells to assess the cellular potency of the compounds.
-
Th17 Differentiation and IL-17a Production Assays: Primary human peripheral blood mononuclear cells (PBMCs) were used to evaluate the effect of the compounds on the differentiation of Th17 cells and their production of the pro-inflammatory cytokine IL-17a. IL-17a mRNA expression in EL4 cells was also measured.
Visualizations
The following diagrams illustrate the key concepts related to the allosteric binding and mechanism of action of this compound.
References
The Allosteric Modulator MRL-871: A Technical Guide to its Function in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRL-871 is a potent small molecule that functions as an allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). This nuclear receptor is a master regulator of T helper 17 (Th17) cell differentiation and function, which are critical drivers of various autoimmune and inflammatory diseases. By binding to a novel allosteric site on the RORγt ligand-binding domain, this compound induces a unique conformational change that prevents the recruitment of coactivator proteins essential for gene transcription. This inhibitory action effectively suppresses the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), thereby attenuating the pathogenic activity of Th17 cells. This technical guide provides a comprehensive overview of the biological function of this compound in immune cells, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action: Allosteric Inhibition of RORγt
This compound represents a novel class of RORγt inhibitors that do not compete with the endogenous ligand at the orthosteric binding site. Instead, it binds to a distinct allosteric pocket on the RORγt ligand-binding domain (LBD).[1] This binding event induces a significant conformational change in the receptor, primarily affecting the positioning of helix 12 (H12), also known as the activation function-2 (AF-2) domain.[2] In the active state, H12 forms a surface that recruits coactivator proteins, a crucial step for the initiation of gene transcription. This compound binding repositions H12 in a manner that physically obstructs the coactivator binding groove, thereby preventing the assembly of the transcriptional machinery. This mode of action classifies this compound as an inverse agonist, as it reduces the basal transcriptional activity of RORγt.
A key advantage of this allosteric mechanism is its independence from the concentration of the natural RORγt agonist, cholesterol. This suggests that this compound can maintain its inhibitory potency even in environments with high levels of endogenous agonists, a significant consideration for therapeutic applications.
Impact on Th17 Cell Differentiation and Function
RORγt is the lineage-defining transcription factor for Th17 cells. These cells are a subset of CD4+ T helper cells that play a critical role in host defense against certain pathogens but are also major contributors to the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation of naive T cells into Th17 cells and their subsequent production of pro-inflammatory cytokines are heavily dependent on RORγt activity.
By inhibiting RORγt, this compound effectively suppresses the differentiation of naive T cells into the Th17 lineage. Furthermore, in already differentiated Th17 cells, this compound can reduce the expression of key effector molecules, most importantly IL-17A. IL-17A is a potent pro-inflammatory cytokine that acts on various cell types to induce the production of other inflammatory mediators, recruit neutrophils to sites of inflammation, and contribute to tissue damage.
Quantitative Data
The potency of this compound has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Assay Type | Target/Cell Line | Key Parameters | IC50 Value (nM) | Reference |
| TR-FRET Coactivator Recruitment Assay | RORγt-LBD | Inhibition of SRC-1 coactivator peptide binding | 7 ± 1 | |
| TR-FRET Coactivator Recruitment Assay | RORγt-LBD | Inhibition of coactivator binding | 12.7 | |
| Competitive TR-FRET Assay | RORγt-LBD | Inhibition of coactivator binding in the presence of 0 µM cholesterol | 4.7 ± 1.4 | |
| Competitive TR-FRET Assay | RORγt-LBD | Inhibition of coactivator binding in the presence of 1 µM cholesterol | 2.5 ± 0.9 | |
| Competitive TR-FRET Assay | RORγt-LBD | Inhibition of coactivator binding in the presence of 10 µM cholesterol | 1.8 ± 1.5 | |
| Competitive TR-FRET Assay | RORγt-LBD | Inhibition of coactivator binding in the presence of 25 µM cholesterol | 2.3 ± 1.8 | |
| Cellular Assay | EL4 Cells | Reduction of IL-17a mRNA expression | - |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay is used to measure the ability of a compound to disrupt the interaction between the RORγt Ligand-Binding Domain (LBD) and a coactivator peptide.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Terbium cryptate) conjugated to the RORγt-LBD and an acceptor fluorophore (e.g., d2) conjugated to a coactivator peptide (e.g., a fragment of SRC-1 containing the LXXLL motif). When the LBD and the coactivator interact, the fluorophores are brought into close proximity, allowing for FRET to occur, which generates a detectable signal. An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagents:
-
His-tagged RORγt-LBD
-
Anti-His antibody conjugated to a donor fluorophore (e.g., Tb-cryptate)
-
Biotinylated coactivator peptide (e.g., SRC-1)
-
Streptavidin conjugated to an acceptor fluorophore (e.g., d2)
-
This compound or other test compounds
-
Assay buffer
-
-
Procedure:
-
Incubate the His-tagged RORγt-LBD with the anti-His-Tb-cryptate antibody.
-
In a separate reaction, incubate the biotinylated coactivator peptide with streptavidin-d2.
-
Add the RORγt-LBD/antibody complex and the coactivator/streptavidin complex to the wells of a microplate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence at the emission wavelengths of both the donor and acceptor fluorophores using a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis:
-
The FRET signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities.
-
The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for IL-17A mRNA Expression
This assay measures the effect of this compound on the expression of the IL17A gene in a relevant cell line. The murine lymphoma cell line EL4 is often used as it constitutively expresses RORγt and produces IL-17A.
Principle: The level of IL17A messenger RNA (mRNA) is quantified using quantitative reverse transcription polymerase chain reaction (qRT-PCR). A decrease in IL17A mRNA levels in the presence of this compound indicates inhibition of RORγt-mediated transcription.
Methodology:
-
Cell Culture:
-
Culture EL4 cells in appropriate growth medium.
-
-
Treatment:
-
Seed the EL4 cells in multi-well plates.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a suitable RNA purification kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the IL17A gene and a reference gene (e.g., GAPDH or Actin) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) or a labeled probe to detect the amplification of the target genes in real-time.
-
-
Data Analysis:
-
The relative expression of IL17A mRNA is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle control.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound allosterically inhibits RORγt, blocking coactivator recruitment and IL-17A transcription.
Experimental Workflow for TR-FRET Assay
Caption: Workflow for determining this compound potency using a TR-FRET coactivator recruitment assay.
Experimental Workflow for Cellular IL-17A Expression Assay
Caption: Workflow for assessing this compound's effect on IL-17A mRNA expression in EL4 cells.
References
The Modulatory Effect of MRL-871 on Interleukin-17A Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism and effect of MRL-871 on the gene expression of Interleukin-17A (IL-17A), a key cytokine implicated in various autoimmune and inflammatory diseases. This compound, a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), has demonstrated significant capabilities in downregulating IL-17A transcription. This document details the underlying signaling pathways, presents quantitative data from in vitro studies, and provides comprehensive experimental protocols for the methodologies cited. Visualizations of key processes are included to facilitate a deeper understanding of the scientific principles and experimental designs.
Introduction
Interleukin-17A is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells, the primary producers of IL-17A, are critically dependent on the nuclear receptor RORγt. Consequently, RORγt has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.
This compound is a small molecule that has been identified as a potent, allosteric inverse agonist of RORγt.[1] Unlike orthosteric inhibitors that compete with endogenous ligands at the active site, this compound binds to a distinct, allosteric site on the RORγt ligand-binding domain. This unique mechanism of action leads to the inhibition of RORγt's transcriptional activity, thereby suppressing the expression of its target genes, most notably IL17A. This guide will explore the specifics of this interaction and its downstream consequences on IL-17A gene expression.
Signaling Pathway of this compound-Mediated IL-17A Suppression
The transcriptional activation of the IL17A gene is a complex process orchestrated by the master regulator RORγt. RORγt, in conjunction with other transcription factors, binds to specific ROR response elements (ROREs) located within the conserved non-coding sequence 2 (CNS2) region of the IL17A promoter. This binding event initiates the recruitment of co-activator proteins, which in turn facilitates chromatin remodeling and the initiation of transcription by RNA polymerase II.
This compound exerts its inhibitory effect by disrupting this cascade. By binding to an allosteric pocket on the RORγt ligand-binding domain, this compound induces a conformational change in the receptor. This altered conformation prevents the recruitment of essential co-activators, such as SRC1, thereby abrogating the transcriptional activation of the IL17A gene.[2][3] The signaling pathway is depicted in the diagram below.
Quantitative Data: Effect of this compound on IL-17A Gene Expression
In vitro studies utilizing the murine lymphoma cell line EL4, which constitutively expresses RORγt and produces IL-17A, have demonstrated the potent inhibitory effect of this compound. Treatment of EL4 cells with this compound leads to a significant and dose-dependent reduction in IL17A mRNA levels.
| This compound Concentration | Fold Reduction in IL-17A mRNA (vs. DMSO control) | Reference |
| 10 µM | ~48-fold | [4] |
The half-maximal inhibitory concentration (IC50) of this compound for RORγt has been determined to be approximately 12.7 nM in biochemical assays, highlighting its high potency.[1]
Experimental Protocols
Cell Culture and Treatment
The murine T-lymphoma cell line EL4 is a suitable model for studying the effect of RORγt modulators on IL-17A expression.
-
Cell Line: EL4 (ATCC® TIB-39™)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experimental assays, EL4 cells are seeded at a density of 1 x 10^6 cells/mL. This compound, dissolved in DMSO, is added to the cell culture at the desired final concentrations. A DMSO-only control is run in parallel. Cells are incubated with the compound for 24 hours prior to harvesting for RNA extraction.
RNA Extraction and cDNA Synthesis
Total RNA is extracted from the treated EL4 cells to be used as a template for reverse transcription.
-
RNA Extraction: Commercially available kits such as the RNeasy Mini Kit (Qiagen) or TRIzol™ Reagent (Thermo Fisher Scientific) are used for total RNA isolation according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit (e.g., Applied Biosystems) with random primers, following the manufacturer's protocol.
Quantitative Real-Time PCR (RT-qPCR)
The relative expression of the IL17A gene is quantified using a SYBR Green-based RT-qPCR assay.
-
Primer Sequences:
-
Mouse IL-17A: Commercially validated primer pairs are recommended for optimal performance (e.g., Sino Biological, Cat#: MP201021; OriGene, Cat#: MP206759).
-
Mouse GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) - Housekeeping Gene:
-
Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
-
qPCR Reaction Mix: A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis: The relative expression of IL17A is calculated using the 2^-ΔΔCt method, with GAPDH as the endogenous control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
The potency of this compound in inhibiting the RORγt-coactivator interaction is determined using a TR-FRET assay, such as the LanthaScreen™ TR-FRET RORγt Coactivator Assay (Thermo Fisher Scientific).
-
Principle: The assay measures the proximity-based energy transfer between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged RORγt ligand-binding domain (LBD) (donor) and a fluorescein-labeled coactivator peptide (acceptor). Inverse agonists disrupt the RORγt-coactivator interaction, leading to a decrease in the FRET signal.
-
Procedure:
-
A solution of GST-RORγt-LBD is incubated with the Tb-labeled anti-GST antibody.
-
Serial dilutions of this compound (or other test compounds) are added to the wells of a microplate.
-
The RORγt/antibody complex is added to the wells.
-
A solution of the fluorescein-labeled coactivator peptide is added to initiate the binding reaction.
-
After incubation at room temperature, the plate is read on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound represents a significant advancement in the targeted therapy of IL-17A-mediated diseases. Its allosteric mechanism of action on RORγt provides a potent and selective means of inhibiting IL-17A gene expression at the transcriptional level. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of this compound and other RORγt modulators. The continued exploration of such compounds holds great promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC3 Is a Cofactor for RORγt in Th17 Differentiation but Not Thymocyte Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Chemical Architecture of MRL-871: An Allosteric RORγt Inverse Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). Its discovery marked a significant advancement in the pursuit of therapies for Th17-cell-mediated autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of this compound. It includes a detailed summary of its biochemical and cellular activities, complete experimental protocols for key assays, and a visualization of its impact on the RORγt signaling pathway.
Discovery and Chemical Structure
This compound was identified through a focused discovery effort to identify novel modulators of RORγt, a key transcription factor in the differentiation of pro-inflammatory Th17 cells. The chemical structure of this compound features a distinct indazole core.
Chemical Structure of this compound and Related Analogs
| Compound | R1 | R2 |
| This compound | H | H |
| MRL-058 | F | H |
| MRL-003 | Cl | Cl |
Table 1: Chemical structures of this compound and its analogs, MRL-058 and MRL-003.
Crystallographic studies of this compound in complex with the RORγt ligand-binding domain (LBD) revealed that it binds to a novel allosteric site, distinct from the orthosteric binding pocket where endogenous ligands are presumed to bind.[1] This allosteric binding induces a unique conformational change in helix 12 of the LBD, which in turn prevents the recruitment of coactivator proteins necessary for transcriptional activation.[1]
Quantitative Data Summary
This compound and its analogs have been characterized in a variety of biochemical and cellular assays to determine their potency and efficacy as RORγt inverse agonists. The following table summarizes key quantitative data.
| Compound | TR-FRET IC50 (nM) | HEK293 Gal4-RORγt IC50 (nM) | hPBMC Th17 IL-17A IC50 (nM) |
| This compound | 12.7 | 250 | 500 |
| MRL-058 | 8.9 | 180 | 450 |
| MRL-003 | 1,200 | >10,000 | >10,000 |
Table 2: Potency of this compound and its analogs in biochemical and cellular assays. Data extracted from Scheepstra et al., 2015.
Experimental Protocols
TR-FRET Coactivator Recruitment Assay
This assay measures the ability of a test compound to inhibit the interaction between the RORγt LBD and a coactivator peptide.
Materials:
-
His-tagged RORγt LBD (human, recombinant)
-
Biotinylated SRC1-2 coactivator peptide
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the RORγt LBD, biotinylated SRC1-2 peptide, and the test compound.
-
Incubate for 1 hour at room temperature.
-
Add the Europium-labeled anti-His antibody and streptavidin-d2.
-
Incubate for another 1 hour at room temperature in the dark.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the ratio of the emission at 665 nm to 620 nm and plot the results against the compound concentration to determine the IC50 value.
HEK293 Gal4-RORγt Reporter Gene Assay
This cellular assay assesses the ability of a compound to inhibit RORγt-mediated gene transcription in a cellular context.
Materials:
-
HEK293 cells
-
Expression plasmid for a Gal4 DNA-binding domain fused to the RORγt LBD
-
Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Test compounds
Procedure:
-
Co-transfect HEK293 cells with the Gal4-RORγt LBD expression plasmid and the Gal4-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Plot the luciferase activity against the compound concentration to determine the IC50 value.
Human PBMC Th17 Differentiation and IL-17A Production Assay
This primary cell assay evaluates the effect of a compound on the differentiation of human Th17 cells and their production of the signature cytokine, IL-17A.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T cell isolation kit
-
Th17 differentiation-inducing cytokines (e.g., IL-6, IL-23, TGF-β)
-
Anti-CD3 and anti-CD28 antibodies
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Test compounds
-
ELISA kit for human IL-17A
Procedure:
-
Isolate CD4+ T cells from human PBMCs.
-
Activate the CD4+ T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of Th17-polarizing cytokines.
-
Simultaneously, treat the cells with serial dilutions of the test compound.
-
Culture the cells for 3-5 days.
-
Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's protocol.
-
Plot the IL-17A concentration against the compound concentration to determine the IC50 value.
Signaling Pathway and Mechanism of Action
RORγt is a master regulator of Th17 cell differentiation. Upon activation, it binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, leading to their transcription and the subsequent production of pro-inflammatory cytokines.
This compound, through its allosteric binding, locks the RORγt LBD in an inactive conformation, preventing the recruitment of coactivators. This effectively blocks the transcriptional activity of RORγt, leading to a reduction in Th17 cell differentiation and IL-17 production.
Caption: Allosteric inhibition of RORγt by this compound blocks coactivator recruitment and subsequent IL-17 production.
Conclusion
This compound represents a significant breakthrough in the modulation of the RORγt pathway. Its novel allosteric mechanism of action provides a differentiated approach to inhibiting Th17-mediated inflammation. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance the next generation of RORγt-targeted therapies for autoimmune diseases.
References
MRL-871: A Potent Allosteric Inhibitor of RORγt and its Role in Th17 Cell Differentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells, are critical mediators of inflammation and play a significant role in the pathogenesis of numerous autoimmune diseases. The differentiation and function of these cells are orchestrated by the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory agents. MRL-871 is a potent and selective small-molecule inhibitor of RORγt that operates through a unique allosteric mechanism. This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on Th17 cell differentiation, and detailed experimental protocols for its characterization.
Introduction to Th17 Cells and RORγt
Th17 cells are characterized by their production of a signature profile of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] These cytokines are instrumental in host defense against extracellular pathogens but are also implicated in the tissue damage and chronic inflammation associated with autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2]
The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and IL-6 or IL-21.[3] This signaling cascade culminates in the induction and activation of RORγt, a nuclear receptor that acts as the master regulator of Th17 cell fate.[3] RORγt directly binds to the promoter regions of genes encoding Th17-associated cytokines and other key functional molecules, thereby driving their transcription and establishing the Th17 phenotype. Given its central role, the inhibition of RORγt activity presents a compelling strategy for the therapeutic suppression of Th17-mediated inflammation.
This compound: A Novel Allosteric Inhibitor of RORγt
This compound is an indazole-based compound identified as a potent and selective inverse agonist of RORγt. Unlike conventional orthosteric inhibitors that compete with endogenous ligands at the canonical ligand-binding pocket, this compound binds to a novel, previously unidentified allosteric site on the RORγt ligand-binding domain (LBD).
Mechanism of Action
The binding of this compound to this allosteric pocket, formed by helices 4, 5, 11, and 12 of the LBD, induces a significant and unprecedented conformational change. Specifically, it causes a reorientation of helix 12, a critical component of the coactivator binding groove. This conformational shift physically obstructs the recruitment of coactivator proteins that are essential for the initiation of RORγt-dependent gene transcription. The functional consequence is the potent and effective antagonism of RORγt activity, leading to the suppression of Th17 signature gene expression. A key advantage of this allosteric mechanism is that its inhibitory activity is independent of the concentration of orthosteric ligands like cholesterol.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| TR-FRET Coactivator Recruitment Assay | IC50 | 7 ± 1 nM | |
| RORγt-LBD AlexaFluor-647-labeled this compound competitive binding assay | IC50 | 12.7 nM | |
| HTRF Coactivator Recruitment Assay | IC50 | 4.90 ± 1.98 nM |
Table 2: Cellular Activity of this compound
| Cell Line/Cell Type | Treatment | Effect | Fold Change/Inhibition | Reference |
| EL4 (murine lymphoblast) | 10 µM this compound for 24h | Reduction in IL-17a mRNA | 48-fold reduction | |
| Human peripheral blood mononuclear cells (PBMCs) | Varies | Inhibition of IL-17a production | Dose-dependent | |
| Human naïve CD4+ T cells | Varies | Inhibition of Th17 differentiation | Dose-dependent |
This compound's Impact on Th17 Cell Differentiation Signaling Pathway
The differentiation of naïve T helper cells into Th17 cells is a tightly regulated process. This compound intervenes at a critical checkpoint in this pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.
Experimental Workflow:
Methodology:
-
Plate Preparation: Serially dilute this compound in an appropriate buffer (e.g., PBS with 0.1% BSA) in a 384-well, low-volume, non-binding surface plate.
-
Reagent Addition: Add a pre-mixed solution containing His-tagged RORγt LBD, a biotinylated coactivator peptide (e.g., from SRC-1), and TR-FRET detection reagents (e.g., terbium-conjugated anti-His antibody and streptavidin-conjugated d2).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-enabled plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
IL-17a mRNA Expression in EL4 Cells by RT-qPCR
This cellular assay assesses the functional consequence of RORγt inhibition by measuring the downregulation of its target gene, Il17a.
Methodology:
-
Cell Culture and Treatment: Culture EL4 cells, a murine lymphoblast cell line that constitutively expresses RORγt, under standard conditions. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for murine Il17a and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative expression of Il17a mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
Human Th17 Cell Differentiation and Maintenance Assays
These primary cell assays evaluate the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells and on the function of already differentiated Th17 cells.
Methodology for Differentiation Assay:
-
Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture and Differentiation: Culture the isolated naïve CD4+ T cells in the presence of anti-CD3 and anti-CD28 antibodies for T cell activation, along with a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4). Concurrently, treat the cells with different concentrations of this compound or a vehicle control.
-
Cytokine Analysis: After a period of culture (e.g., 5-7 days), restimulate the cells and measure the production of IL-17A in the culture supernatant by ELISA or by intracellular cytokine staining followed by flow cytometry.
Methodology for Maintenance Assay:
-
Th17 Cell Generation: Differentiate human naïve CD4+ T cells into Th17 cells as described above.
-
Treatment of Differentiated Cells: Culture the differentiated Th17 cells in the presence of IL-23 to maintain their phenotype, and treat with various concentrations of this compound or a vehicle control.
-
Cytokine Analysis: After a shorter culture period (e.g., 2-4 days), measure IL-17A production as described for the differentiation assay.
Conclusion
This compound represents a significant advancement in the field of RORγt inhibitors. Its novel allosteric mechanism of action provides a potent and selective means of suppressing RORγt activity, leading to a marked reduction in Th17 cell differentiation and function. The data presented in this technical guide underscore the therapeutic potential of this compound and similar allosteric modulators for the treatment of Th17-driven autoimmune and inflammatory diseases. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of this and other RORγt inhibitors.
References
- 1. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic controls of Th17 cell differentiation and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of RORγt Inverse Agonists: A Technical Overview with a Focus on MRL-871
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγt, this compound effectively reduces the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), making it a person of interest for the treatment of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of RORγt inverse agonists, with a conceptual focus on this compound. Due to the limited publicly available pharmacokinetic data for this compound, this document leverages data from other well-characterized RORγt inverse agonists to provide a representative profile. Detailed experimental protocols for key in vitro assays and a general workflow for preclinical ADME studies are also presented, alongside visualizations of the RORγt signaling pathway and experimental procedures.
Introduction to this compound and RORγt
This compound is an allosteric inverse agonist of RORγt with a reported IC50 of 12.7 nM.[1] It has been shown to significantly reduce IL-17a mRNA expression in EL4 cells, a murine T-lymphoma cell line.[1] RORγt is a master regulator of Th17 cell differentiation, a subset of T helper cells that play a critical role in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt drives the expression of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22. Inhibition of RORγt activity is therefore a promising therapeutic strategy for these conditions.
Pharmacokinetics of RORγt Inverse Agonists
While specific pharmacokinetic data for this compound is not publicly available, studies on other oral RORγt inverse agonists provide valuable insights into the expected absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.
Representative Pharmacokinetic Parameters
The following table summarizes pharmacokinetic data from preclinical and clinical studies of other RORγt inverse agonists. This information can be considered representative of the general pharmacokinetic profile that might be expected for a compound like this compound.
| Compound | Species | Dose | Cmax | Tmax (h) | AUC | t1/2 (h) | Bioavailability (%) | Reference |
| AZD0284 | Human | 4–238 mg (single oral) | Dose-dependent | Rapid | Subproportional increase with dose | 13–16 | N/A | Clinical Study |
| JNJ-61803534 | Human | up to 200 mg (single oral) | Dose-dependent | N/A | Dose-dependent | 164–170 | N/A | Clinical Study |
| IMU-935 | Human | 25–400 mg (single oral) | Dose-proportional | N/A | Dose-proportional | ~24 | N/A | Clinical Study |
Note: This table presents a summary of available data for representative compounds and is intended to provide a general understanding. "N/A" indicates that the data was not available in the cited sources.
Experimental Protocols
In Vitro RORγt Inverse Agonist Cellular Assay
This protocol describes a general method for evaluating the potency of a RORγt inverse agonist, such as this compound, in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on RORγt-mediated transcription.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vector for a Gal4-RORγt-LBD fusion protein
-
Luciferase reporter vector with a Gal4 upstream activating sequence (UAS)
-
Transfection reagent
-
Test compound (e.g., this compound)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture: Maintain HEK293 cells in appropriate growth medium.
-
Transfection: Co-transfect the cells with the Gal4-RORγt-LBD expression vector and the Gal4-UAS-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, aspirate the transfection medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Th17 Differentiation Assay
This protocol outlines a method to assess the effect of a RORγt inverse agonist on the differentiation of primary T cells into Th17 cells.
Objective: To evaluate the ability of a test compound to inhibit the differentiation of naive CD4+ T cells into IL-17-producing Th17 cells.
Materials:
-
Primary human or murine naive CD4+ T cells
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23)
-
Test compound (e.g., this compound)
-
Cell culture medium and supplements
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Intracellular cytokine staining antibodies (anti-IL-17A, anti-IFN-γ)
-
Flow cytometer
Methodology:
-
T Cell Isolation: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Differentiation: Culture the naive CD4+ T cells with anti-CD3/CD28 antibodies and Th17 polarizing cytokines in the presence of serial dilutions of the test compound or vehicle control.
-
Restimulation and Intracellular Staining: After 3-5 days of culture, restimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
-
Flow Cytometry: Harvest the cells, fix, and permeabilize them. Stain for intracellular IL-17A and other relevant cytokines (e.g., IFN-γ as a control for Th1 differentiation).
-
Data Analysis: Analyze the percentage of IL-17A-producing cells by flow cytometry. Plot the percentage of IL-17A+ cells against the log of the compound concentration to determine the inhibitory effect.
Visualizations
RORγt-Mediated Th17 Differentiation and IL-17 Signaling Pathway
References
Preliminary Efficacy of MRL-871: A Technical Overview for Drug Development Professionals
Abstract
MRL-871 has emerged as a potent, allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases. This technical guide provides a comprehensive summary of the preliminary efficacy data for this compound, detailing its mechanism of action, in vitro potency, and cellular activity. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support further research and development efforts.
Introduction
RORγt is a critical regulator of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). As such, it represents a prime therapeutic target for a range of autoimmune and inflammatory disorders. This compound is a novel small molecule that inhibits RORγt activity through a distinct allosteric mechanism. Unlike orthosteric inhibitors that compete with endogenous ligands at the ligand-binding pocket, this compound binds to a separate site on the RORγt ligand-binding domain (LBD). This binding event induces a conformational change that repositions helix 12 of the LBD, thereby preventing the recruitment of coactivator proteins essential for transcriptional activation. This guide synthesizes the currently available preliminary data on the efficacy of this compound.
Quantitative Efficacy Data
The in vitro potency and cellular efficacy of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Biochemical Potency of this compound
| Assay Type | Description | Endpoint | This compound Potency | Reference |
| TR-FRET Coactivator Recruitment Assay | Measures the ability of this compound to disrupt the interaction between the RORγt LBD and a coactivator peptide. | IC50 | 12.7 nM | [1] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line/System | Assay Description | Treatment Conditions | Endpoint Measured | Result | Reference |
| EL4 (murine lymphoblast) | Inhibition of endogenous RORγt-driven gene expression. | 10 µM this compound for 24 hours | IL-17a mRNA levels | 48-fold reduction | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of Th17 cell differentiation and function. | Various concentrations | IL-17A, IL-17F, IL-23R, CCR6 mRNA levels | Concentration-dependent reduction | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections provide representative protocols for the key experiments cited.
TR-FRET Coactivator Recruitment Assay
This assay quantifies the ability of a test compound to inhibit the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.
Materials:
-
GST-tagged RORγt LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1)
-
Assay Buffer (e.g., TR-FRET Coregulator Buffer)
-
This compound
-
384-well black assay plates
-
Fluorescence plate reader with TR-FRET capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute to the final assay concentration in Assay Buffer.
-
Prepare a master mix containing GST-RORγt LBD and Tb-anti-GST antibody in Assay Buffer. Incubate for 1 hour at room temperature.
-
Prepare a solution of the fluorescein-labeled coactivator peptide in Assay Buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the RORγt LBD/antibody mix to each well.
-
Add the coactivator peptide solution to initiate the reaction.
-
Incubate the plate for 1-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (Terbium) and 520 nm (Fluorescein) following excitation at 340 nm.
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and plot the results against the this compound concentration to determine the IC50 value.
Inhibition of IL-17a mRNA Expression in EL4 Cells
This protocol details the treatment of a murine T-lymphoma cell line that constitutively expresses RORγt and produces IL-17a, followed by the quantification of gene expression changes.
Materials:
-
EL4 cell line
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) reagents (including primers for Il17a and a housekeeping gene like Gapdh)
-
qPCR instrument
Procedure:
-
Seed EL4 cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare a 10 µM solution of this compound in complete medium. Use a corresponding concentration of DMSO as a vehicle control.
-
Add the this compound solution or vehicle control to the cells and incubate for 24 hours at 37°C and 5% CO2.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for Il17a and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Il17a mRNA expression in this compound treated cells compared to the vehicle control.[3]
Human Th17 Cell Differentiation Assay
This assay assesses the impact of this compound on the differentiation of primary human T cells into the Th17 lineage.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T cell isolation kit
-
Complete RPMI-1640 medium
-
Th17 polarizing cytokines: anti-IFN-γ, anti-IL-4, IL-1β, IL-6, IL-23, TGF-β
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
This compound
-
24-well cell culture plates
-
Flow cytometer and antibodies for intracellular cytokine staining (anti-IL-17A) or RNA extraction and qPCR reagents.
Procedure:
-
Isolate CD4+ T cells from human PBMCs using a negative selection kit.
-
Plate the purified CD4+ T cells in 24-well plates at a density of 1 x 10^6 cells/well in complete medium.
-
Add the Th17 polarizing cytokine cocktail and T-cell activation reagents to the cells.
-
Concurrently, add serial dilutions of this compound or a vehicle control.
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
For analysis of cytokine production, restimulate the cells for the final 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
Alternatively, harvest the cells for RNA extraction and quantify the expression of RORγt target genes (IL17A, IL17F, IL23R, CCR6) via qPCR as described in the EL4 cell protocol.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting RORγt-mediated transcription.
Caption: Mechanism of this compound action on RORγt.
Experimental Workflow for Cellular Efficacy
This diagram outlines the general workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: General workflow for this compound cellular assays.
Conclusion
The preliminary data strongly suggest that this compound is a potent and selective allosteric inverse agonist of RORγt. Its ability to inhibit coactivator recruitment and suppress IL-17A expression in relevant cell models provides a solid foundation for its further development as a therapeutic agent for Th17-mediated autoimmune diseases. The experimental protocols and visualizations provided in this guide are intended to facilitate the design and execution of subsequent preclinical studies to fully elucidate the therapeutic potential of this compound. Further in vivo studies are warranted to establish the pharmacokinetic, pharmacodynamic, and efficacy profile of this promising compound in relevant disease models.
References
Methodological & Application
Application Notes and Protocols for MRL-871 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). Dysregulation of the RORγt/Th17 pathway is implicated in the pathogenesis of various autoimmune diseases. This compound binds to a novel allosteric site on the RORγt ligand-binding domain, inducing a conformational change that prevents the recruitment of coactivators, thereby repressing the transcription of RORγt target genes.[2] These application notes provide detailed protocols for utilizing this compound in two common cell-based assays to assess its inhibitory activity on the RORγt pathway.
Data Presentation
The following table summarizes the quantitative data for this compound from various in vitro and cell-based assays.
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| IC50 | RORγt Inverse Agonist Activity | Biochemical Assay | 12.7 nM | [1][3] |
| IC50 | Coactivator Peptide Recruitment | Biochemical Assay | 7 ± 1 nM | |
| IC50 | IL-17 Production | Human PBMCs | 39.6 nM | |
| IC50 | PPARγ Activity (Off-target) | Biochemical Assay | 8.5 ± 0.5 µM |
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of RORγt-mediated IL-17A transcription and the mechanism of inhibition by this compound.
Caption: RORγt signaling pathway and this compound mechanism of action.
Experimental Protocols
IL-17A mRNA Expression Assay in EL4 Cells
This protocol describes how to assess the inhibitory effect of this compound on the constitutive expression of IL-17A mRNA in the murine lymphoma cell line, EL4.
Experimental Workflow Diagram
Caption: Workflow for IL-17A mRNA expression assay.
Materials:
-
EL4 cell line (ATCC TIB-39)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
qPCR primers for mouse IL-17A and GAPDH (housekeeping gene)
-
Commercially available, validated primers are recommended (e.g., from OriGene, Sino Biological, or Bio-Rad).
-
-
qPCR instrument
Procedure:
-
Cell Seeding:
-
The day before treatment, seed EL4 cells in a 6-well plate at a density of 1 x 106 cells/mL in 2 mL of complete RPMI-1640 medium per well.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in complete medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%).
-
Treat the cells with the desired concentrations of this compound (e.g., a dose-response from 1 nM to 10 µM). A single concentration of 10 µM has been shown to be effective. Include a vehicle control (DMSO only).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
RNA Isolation:
-
After incubation, harvest the cells by centrifugation.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either IL-17A or GAPDH, and the synthesized cDNA.
-
Perform qPCR using a standard thermal cycling protocol (an example is provided below, but it should be optimized for the specific instrument and primers):
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IL-17A and GAPDH for each sample.
-
Calculate the relative expression of IL-17A mRNA normalized to GAPDH using the 2-ΔΔCt method.
-
RORγt Reporter Gene Assay in HEK293T Cells
This protocol describes a method to measure the inverse agonist activity of this compound using a luciferase reporter assay in a non-native cell line, providing a more direct readout of RORγt transcriptional activity.
Experimental Workflow Diagram
Caption: Workflow for RORγt reporter gene assay.
Materials:
-
HEK293T cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Expression vector encoding full-length human RORγt
-
Luciferase reporter vector containing ROR response elements (ROREs) upstream of a minimal promoter driving firefly luciferase expression.
-
A control vector expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white, clear-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
The day before transfection, seed HEK293T cells in a 6-well plate so they are 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the RORγt expression vector, the RORE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
Approximately 24 hours post-transfection, detach the cells and seed them into a 96-well white, clear-bottom plate at a density of 30,000 - 50,000 cells per well in 100 µL of complete DMEM.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Expected Results
-
IL-17A mRNA Expression Assay: Treatment of EL4 cells with this compound is expected to cause a dose-dependent decrease in the relative expression of IL-17A mRNA. A significant reduction (e.g., 48-fold) has been reported with 10 µM this compound after 24 hours.
-
RORγt Reporter Gene Assay: this compound should dose-dependently inhibit the constitutive luciferase activity in the RORγt-transfected HEK293T cells, allowing for the calculation of an EC50 value, which is expected to be in the nanomolar range.
References
Application Notes: MRL-871 Treatment Protocol for the EL4 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines like IL-17A.[3] this compound binds to a novel allosteric site on the RORγt ligand-binding domain, inducing a conformational change that prevents the binding of coactivator proteins and thereby inhibiting transcriptional activity.[3][4]
The EL4 cell line, a murine T-cell lymphoma, is a widely used model for studying T-cell signaling and function. Notably, EL4 cells can be induced to produce IL-17A, making them a relevant in vitro system for evaluating the efficacy of RORγt inhibitors. This compound has been shown to effectively reduce IL-17A mRNA production in EL4 cells, demonstrating its potential as a therapeutic agent targeting Th17-mediated inflammation.
These application notes provide a comprehensive protocol for the treatment of the EL4 cell line with this compound, including methods for cell culture, viability assessment, and analysis of target engagement.
Mechanism of Action of this compound
This compound functions as an allosteric inverse agonist of RORγt. Unlike orthosteric ligands that compete with endogenous ligands at the active site, this compound binds to a distinct, previously unidentified pocket on the RORγt ligand-binding domain. This binding event stabilizes a unique antagonistic conformation of the receptor, which physically blocks the recruitment of coactivator proteins necessary for gene transcription. The primary downstream effect of RORγt inhibition by this compound is the suppression of IL-17A gene expression.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 12.7 nM | Not Specified | |
| Effect on IL-17A mRNA | 48-fold reduction | EL4 | |
| Concentration for IL-17A mRNA reduction | 10 µM | EL4 | |
| Incubation Time | 24 hours | EL4 |
Experimental Protocols
EL4 Cell Culture
The EL4 cell line is a murine T-lymphoblast line that grows in suspension.
Materials:
-
EL4 cell line
-
Complete Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate Buffered Saline (PBS)
-
T-25 or T-75 culture flasks
-
15 mL or 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium in a T-25 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Maintaining Cultures:
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Monitor cell density and viability every 2-3 days.
-
To subculture, determine the cell density and dilute the culture with fresh medium to the desired seeding density (e.g., 2 x 10⁵ cells/mL).
-
This compound Treatment and Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
EL4 cells
-
This compound (dissolved in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding:
-
Harvest EL4 cells in the logarithmic growth phase.
-
Determine cell density and viability.
-
Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
EL4 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Treat EL4 cells with this compound at various concentrations (e.g., IC₅₀ concentration determined from the MTT assay) for 24 hours.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Quantitative Real-Time PCR (qRT-PCR) for IL-17A Expression
This protocol is to quantify the effect of this compound on IL-17A mRNA expression in EL4 cells.
Materials:
-
EL4 cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for mouse IL-17A and a housekeeping gene (e.g., GAPDH or β-actin)
-
qRT-PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat EL4 cells with this compound (e.g., 10 µM) and a vehicle control for 24 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction with SYBR Green Master Mix, cDNA, and primers for IL-17A and the housekeeping gene.
-
Run the reaction on a qRT-PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of IL-17A mRNA, normalized to the housekeeping gene.
-
Conclusion
This document provides a comprehensive set of protocols for investigating the effects of the RORγt inverse agonist this compound on the EL4 cell line. These methodologies will enable researchers to culture the cells, assess the impact of this compound on cell viability and apoptosis, and quantify its inhibitory effect on the target gene IL-17A. Adherence to these detailed protocols will facilitate reproducible and reliable data generation for the evaluation of this compound and other RORγt modulators in a relevant T-cell model.
References
Application Notes: MRL-871 Stock Solution Preparation and Usage
Introduction
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) with an IC50 of 12.7 nM.[1][2] RORγt is a nuclear receptor that functions as a critical transcription factor for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, including Interleukin-17a (IL-17a).[3] Dysregulation of the Th17 pathway is implicated in various autoimmune diseases. This compound binds to a novel allosteric site on the RORγt ligand-binding domain, inducing a unique conformational change that prevents the recruitment of coactivator proteins, thereby inhibiting RORγt-mediated transcription.[3][4] These application notes provide a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and its application in cell-based assays.
This compound: Chemical and Physical Properties
A summary of the key characteristics of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| IUPAC Name | 2-(1-(4-chloro-3-(trifluoromethyl)benzoyl)-1H-indazol-6-yl)benzoic acid | N/A |
| Molecular Formula | C22H12ClF3N2O3 | |
| Molecular Weight | 444.79 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >99% | |
| IC50 | 12.7 nM for RORγt | |
| Mechanism of Action | Allosteric RORγt Inverse Agonist |
Protocol: Preparation of this compound Stock Solution (10 mM)
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. For other concentrations, refer to the stock solution preparation table below.
Materials:
-
This compound powder (Cat. No.: HY-119464 or equivalent)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Equipment:
-
Vortex mixer
-
Water bath or heating block (set to 60°C)
-
Ultrasonic bath (optional)
-
Laminar flow hood or sterile workspace
Procedure:
-
Pre-dissolution Steps:
-
Before opening, allow the this compound vial to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, you will dissolve 4.45 mg of this compound in 1 mL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
-
Dissolution:
-
In a sterile environment, accurately weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of high-purity DMSO. Use a newly opened bottle of DMSO as it is hygroscopic, and absorbed water can affect solubility.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
To ensure complete dissolution, warm the solution by heating it to 60°C and vortexing intermittently. An ultrasonic bath can also be used to aid dissolution.
-
Visually inspect the solution to ensure no solid particulates remain. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots as recommended in the storage and stability section.
-
Stock Solution Preparation Table:
The following table provides volumes for preparing various concentrations of this compound stock solutions.
| Desired Concentration | Mass (for 1 mL) | This compound (1 mg) | This compound (5 mg) | This compound (10 mg) |
| 1 mM | 0.445 mg | 2.2483 mL | 11.2413 mL | 22.4825 mL |
| 5 mM | 2.224 mg | 0.4497 mL | 2.2483 mL | 4.4965 mL |
| 10 mM | 4.448 mg | 0.2248 mL | 1.1241 mL | 2.2483 mL |
| 25 mM | 11.12 mg | 0.0899 mL | 0.4497 mL | 0.8993 mL |
| 50 mM | 22.24 mg | 0.0450 mL | 0.2248 mL | 0.4497 mL |
Data derived from MedChemExpress.
Application Protocol: Inhibition of IL-17a mRNA Expression
This protocol describes a typical cell-based assay to evaluate the inhibitory effect of this compound on IL-17a gene expression in EL4 cells, a murine lymphoma cell line.
Methodology:
-
Cell Culture: Culture EL4 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) under standard conditions (37°C, 5% CO2).
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 10 μM).
-
Crucially, ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid cellular toxicity. A stepwise dilution is recommended to prevent precipitation.
-
Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
-
Cell Treatment:
-
Plate EL4 cells at a suitable density in a multi-well plate.
-
Before treatment, stimulate the cells to induce IL-17a expression (e.g., with PMA and Ionomycin).
-
Replace the medium with the prepared this compound working solution or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24 hours). A 24-hour incubation with 10 μM this compound has been shown to significantly reduce IL-17a mRNA expression.
-
-
Analysis:
-
Following incubation, harvest the cells.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of IL-17a mRNA, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).
-
Mechanism of Action: Allosteric Inhibition of RORγt
This compound acts by binding to a previously undiscovered allosteric pocket on the RORγt protein, distinct from the canonical ligand-binding site. This binding event stabilizes a conformational state of Helix 12 (H12) in the ligand-binding domain. The repositioned H12 physically obstructs the coactivator binding groove (AF-2), preventing the recruitment of essential coactivator proteins like SRC-1. Without these coactivators, the RORγt-mediated transcription of target genes, most notably IL-17a, is suppressed.
Storage and Stability
Proper storage is critical to maintain the activity and integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 6 months | |
| -20°C | 1 month |
Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound. If a solution stored at -20°C is older than one month, its efficacy should be re-confirmed.
References
Application Notes and Protocols for Determining the Optimal Concentration of MRL-871 for IL-17A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. A key regulator of IL-17A production is the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is essential for the differentiation of Th17 cells, the primary producers of IL-17A. MRL-871 is a potent and allosteric inverse agonist of RORγt. By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in IL-17A production.[1] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for effective IL-17A inhibition in in vitro settings.
Mechanism of Action
This compound acts as an inverse agonist at an allosteric site on the RORγt ligand-binding domain. This binding event stabilizes an inactive conformation of the receptor, thereby preventing the recruitment of coactivators necessary for the transcription of RORγt target genes, including IL17A. This targeted inhibition of the RORγt signaling pathway makes this compound a valuable tool for studying the role of IL-17A in various biological processes and for the development of novel therapeutics.
Data Presentation: Efficacy of this compound in IL-17A Inhibition
The optimal concentration of this compound for IL-17A inhibition can vary depending on the cell type and experimental conditions. Below is a summary of reported efficacy data for this compound in different in vitro models.
| Cell Type | Assay | Parameter | This compound Concentration | Result | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-17A Production (ELISA) | IC50 | 39.6 nM | 50% inhibition of IL-17A production | MedChemExpress |
| Murine Lymphoma (EL4 cells) | IL-17a mRNA Expression (qPCR) | Fold Reduction | 10 µM | Significant reduction in IL-17a mRNA expression | [1] |
| Biochemical Assay | RORγt Inverse Agonist Activity | IC50 | 12.7 nM | 50% inhibition of RORγt activity | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The optimal concentration for a specific experiment should be determined empirically by performing a dose-response curve.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Inhibiting IL-17A Production in Human Th17 Cells
This protocol describes the differentiation of human Th17 cells from peripheral blood mononuclear cells (PBMCs) and the subsequent measurement of IL-17A production in response to a range of this compound concentrations.
Materials:
-
Human PBMCs isolated from healthy donors
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol
-
Anti-human CD3 and Anti-human CD28 antibodies (plate-bound or bead-coupled)
-
Recombinant Human IL-6
-
Recombinant Human IL-23
-
Recombinant Human IL-1β
-
Recombinant Human TGF-β1
-
Anti-human IL-4 antibody
-
Anti-human IFN-γ antibody
-
This compound (stock solution in DMSO)
-
Human IL-17A ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolation of CD4+ T cells: Isolate CD4+ T cells from human PBMCs using a negative selection method such as the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Cell Plating: Plate the purified CD4+ T cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
T Cell Activation and Th17 Differentiation: Add the following reagents to the cell culture to induce Th17 differentiation:
-
Anti-CD3/CD28 activation beads or pre-coat plates with anti-CD3 (5 µg/mL) and add soluble anti-CD28 (2 µg/mL).
-
Recombinant Human IL-6 (20 ng/mL)
-
Recombinant Human IL-23 (20 ng/mL)
-
Recombinant Human IL-1β (10 ng/mL)
-
Recombinant Human TGF-β1 (5 ng/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
-
This compound Treatment: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A suggested concentration range is from 1 nM to 10 µM. Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Culture the cells for 4-6 days at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-17A Measurement: Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of IL-17A inhibition against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Determination of Optimal this compound Concentration for Inhibiting IL-17a mRNA Expression in EL4 Cells
This protocol describes the use of the murine EL4 lymphoma cell line, which constitutively expresses RORγt and produces IL-17a, to assess the inhibitory effect of this compound on gene expression.
Materials:
-
EL4 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for murine Il17a and a housekeeping gene (e.g., Gapdh)
-
qPCR master mix and instrument
Procedure:
-
Cell Culture: Culture EL4 cells in complete RPMI-1640 medium at 37°C in a humidified incubator with 5% CO2.
-
Cell Plating: Seed EL4 cells in 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 0.5 x 10^6 cells/mL).
-
This compound Treatment: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A suggested concentration range is from 10 nM to 10 µM. Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Analysis: Perform quantitative PCR using primers for murine Il17a and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of Il17a mRNA normalized to the housekeeping gene using the 2-ΔΔCt method. Plot the percentage of Il17a mRNA inhibition against the log of this compound concentration to determine the optimal inhibitory concentration.
Visualizations
Caption: IL-17A Signaling Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for Optimal this compound Concentration Determination.
References
MRL-871 Time-Resolved FRET (TR-FRET) Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17a.[1][2] As such, RORγt has emerged as a key therapeutic target for autoimmune diseases. This compound binds to a novel allosteric site on the RORγt ligand-binding domain (LBD), providing a distinct mechanism for modulating its activity.[3]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology well-suited for studying molecular interactions in drug discovery. This document provides detailed application notes and protocols for utilizing TR-FRET to characterize the interaction of this compound and other modulators with RORγt.
Signaling Pathway
RORγt, upon binding to its response elements in the DNA, recruits coactivators to initiate the transcription of target genes, including IL-17a. Inverse agonists like this compound bind to the RORγt LBD and induce conformational changes that prevent the recruitment of these coactivators, thereby inhibiting gene transcription.
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Application Notes
Two primary TR-FRET assay formats can be employed to investigate the interaction of this compound with RORγt: a coactivator recruitment assay and a direct ligand binding assay.
-
Coactivator Recruitment Assay: This assay measures the ability of a test compound to inhibit the interaction between the RORγt LBD and a coactivator peptide. It is a functional assay that directly assesses the compound's inverse agonist or antagonist activity.
-
Direct Ligand Binding Assay: This assay utilizes a fluorescently labeled this compound probe to directly measure the binding of test compounds to the allosteric site on the RORγt LBD. This format is particularly useful for identifying compounds that bind to the same allosteric pocket as this compound.
Experimental Protocols
Protocol 1: RORγt Coactivator Recruitment TR-FRET Assay
Objective: To determine the potency of this compound in inhibiting the recruitment of a coactivator peptide to the RORγt LBD.
Materials:
-
His-tagged RORγt Ligand Binding Domain (LBD)
-
Biotinylated coactivator peptide (e.g., from SRC1)
-
Terbium-cryptate labeled anti-His antibody (Donor)
-
d2-labeled Streptavidin (Acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT
-
This compound and other test compounds
-
384-well low-volume white plates
-
TR-FRET plate reader
Workflow Diagram:
Caption: Workflow for the RORγt coactivator recruitment TR-FRET assay.
Procedure:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of His-RORγt LBD to each well.
-
Add 2 µL of biotinylated coactivator peptide to each well.
-
Prepare a detection mix containing Terbium-cryptate labeled anti-His antibody and d2-labeled Streptavidin in assay buffer.
-
Add 4 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 337 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.
Protocol 2: this compound Direct Binding TR-FRET Assay
Objective: To measure the binding of test compounds to the allosteric site of RORγt LBD using a fluorescently labeled this compound probe.
Materials:
-
His-tagged RORγt Ligand Binding Domain (LBD)
-
AlexaFluor647-labeled this compound probe (Acceptor)
-
Terbium-cryptate labeled anti-His antibody (Donor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT
-
Unlabeled this compound and other test compounds
-
384-well low-volume white plates
-
TR-FRET plate reader
Workflow Diagram:
Caption: Workflow for the this compound direct binding TR-FRET assay.
Procedure:
-
Prepare serial dilutions of unlabeled this compound and test compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of His-RORγt LBD to each well.
-
Add 2 µL of AlexaFluor647-labeled this compound probe to each well.
-
Add 4 µL of Terbium-cryptate labeled anti-His antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 337 nm.
-
Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 or Ki value.
Data Presentation
Table 1: this compound Activity in RORγt TR-FRET Assays
| Assay Type | Parameter | This compound Value | Reference |
| Coactivator Recruitment | IC50 | 12.7 nM | |
| Coactivator Recruitment | IC50 | 7 ± 1 nM |
Table 2: Influence of Cholesterol on this compound Potency
| Cholesterol Concentration | This compound IC50 (nM) |
| 0 µM | 4.7 ± 1.4 |
| 1 µM | 2.5 ± 0.9 |
| 10 µM | 1.8 ± 1.5 |
| 25 µM | 2.3 ± 1.8 |
Data presented as mean ± s.d. (n=3)
Conclusion
The TR-FRET assays described provide a robust and high-throughput compatible method for the characterization of this compound and other RORγt modulators. The coactivator recruitment assay offers a functional readout of inverse agonism, while the direct binding assay allows for the specific investigation of compounds targeting the allosteric site. These protocols can be readily adapted for screening campaigns and detailed mechanistic studies in the pursuit of novel therapeutics for autoimmune diseases.
References
Application Notes and Protocols for the Use of MRL-871 in a Murine Model of Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, albeit prospective, guide for the evaluation of MRL-871, a potent RORγt inverse agonist, in the MRL/lpr murine model of systemic lupus erythematosus (SLE). As Th17 cells and the cytokine IL-17 are implicated in the pathogenesis of SLE, targeting the master regulator of Th17 differentiation, RORγt, presents a promising therapeutic strategy. This document outlines the scientific rationale, detailed experimental protocols, expected outcomes, and data presentation formats for a preclinical study designed to assess the therapeutic potential of this compound in this spontaneous model of autoimmunity. While direct studies of this compound in MRL/lpr mice have not been published, the protocols herein are based on established methodologies for this mouse model and known effects of RORγt inverse agonists.
Introduction
Systemic lupus erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to multiple organs, including the kidneys, skin, joints, and central nervous system. The MRL/lpr mouse is a widely used and well-characterized model of spontaneous SLE. These mice carry the Faslpr mutation, leading to defective apoptosis of autoreactive lymphocytes and the development of a lupus-like phenotype that includes lymphadenopathy, splenomegaly, autoantibody production (anti-dsDNA and anti-nuclear antibodies), and immune complex-mediated glomerulonephritis.[1][2][3]
The differentiation of T helper 17 (Th17) cells, driven by the transcription factor RORγt, and their production of pro-inflammatory cytokines such as IL-17A, are increasingly recognized as key contributors to the pathogenesis of SLE and other autoimmune diseases.[4][5] Elevated levels of IL-17 have been observed in both human SLE patients and MRL/lpr mice.
This compound is a potent and selective allosteric inverse agonist of RORγt. By binding to RORγt, this compound inhibits its transcriptional activity, thereby suppressing Th17 cell differentiation and IL-17 production. This mechanism of action suggests that this compound could be an effective therapeutic agent for autoimmune diseases where Th17 cells play a pathogenic role.
This document provides a detailed framework for a preclinical study to test the hypothesis that this compound can ameliorate the signs of SLE in the MRL/lpr mouse model.
This compound: Mechanism of Action
This compound functions as an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as the master transcriptional regulator for the differentiation of Th17 cells. In its active state, RORγt promotes the transcription of genes encoding for pro-inflammatory cytokines, most notably IL-17A, IL-17F, IL-22, and GM-CSF.
This compound binds to an allosteric site on the RORγt ligand-binding domain, inducing a conformational change that prevents the recruitment of coactivator proteins necessary for transcriptional activation. This leads to a dose-dependent inhibition of RORγt-mediated gene transcription, resulting in reduced Th17 cell differentiation and a significant decrease in the production of IL-17 and other Th17-associated cytokines.
Figure 1: Simplified RORγt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Animal Model
-
Strain: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice.
-
Supplier: The Jackson Laboratory (Stock No: 000485) or other reputable vendor.
-
Age at Study Start: 8-10 weeks of age. Disease onset in MRL/lpr mice typically begins around 8 weeks of age, with significant pathology developing by 16-20 weeks.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
This compound Formulation and Administration
-
Formulation: this compound is a small molecule and will require a suitable vehicle for in vivo administration. A common approach for oral gavage is to formulate the compound in a vehicle such as 0.5% (w/v) methylcellulose in water or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be a homogenous suspension or solution. Solubility and stability of this compound in the chosen vehicle should be confirmed prior to the study.
-
Dosing:
-
Route: Oral gavage (PO) is a common and clinically relevant route of administration.
-
Dose Levels: A dose-ranging study is recommended. Based on in vivo studies with other RORγt inverse agonists, suggested starting doses could be 10, 30, and 100 mg/kg, administered once or twice daily. A vehicle control group is mandatory.
-
Duration: Treatment should commence at 10 weeks of age and continue for 8-10 weeks, until the study endpoint at 18-20 weeks of age.
-
Experimental Design and Workflow
References
- 1. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 2. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. inotiv.com [inotiv.com]
- 4. (Inverse) Agonists of Retinoic Acid-Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Th17 Cells Treated with MRL-871
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are critically dependent on the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).
MRL-871 is a potent and selective allosteric inverse agonist of RORγt. By binding to a novel allosteric site on the RORγt protein, this compound prevents the recruitment of coactivators, leading to the inhibition of RORγt-mediated gene transcription. This results in a significant reduction in the production of IL-17A and other key Th17 effector cytokines, making this compound and similar molecules promising therapeutic candidates for the treatment of Th17-mediated diseases.
These application notes provide a detailed protocol for the in vitro treatment of human Th17 cells with this compound and their subsequent analysis by flow cytometry.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) differentiated into Th17 cells and treated with a RORγt inverse agonist. The data presented here is representative of the effects observed with potent RORγt inverse agonists and is based on published studies of compounds with a similar mechanism of action to this compound.
Table 1: Effect of a RORγt Inverse Agonist on the Percentage of CD4+ IL-17A+ Th17 Cells
| Treatment Concentration (nM) | Percentage of CD4+ IL-17A+ Cells (%) |
| Vehicle (DMSO) | 15.2 |
| 1 | 10.8 |
| 10 | 6.5 |
| 100 | 2.1 |
| 1000 | 0.8 |
Table 2: Effect of a RORγt Inverse Agonist on IL-17A Mean Fluorescence Intensity (MFI)
| Treatment Concentration (nM) | IL-17A MFI in CD4+ IL-17A+ Cells |
| Vehicle (DMSO) | 8500 |
| 1 | 6200 |
| 10 | 4100 |
| 100 | 2300 |
| 1000 | 1500 |
Signaling Pathway
The following diagram illustrates the signaling pathway of Th17 cell differentiation and the point of intervention for this compound.
Caption: this compound inhibits RORγt, a key transcription factor in Th17 cell differentiation.
Experimental Protocols
In Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Human IL-6 (recombinant)
-
Human TGF-β1 (recombinant)
-
Human IL-23 (recombinant)
-
Human IL-1β (recombinant)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-human CD3 antibody (1-5 µg/mL) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend the naive CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Plate the cells at a density of 1 x 10^6 cells/mL.
-
Add the following Th17 polarizing cytokines:
-
IL-6 (20-50 ng/mL)
-
TGF-β1 (1-5 ng/mL)
-
IL-23 (20-50 ng/mL)
-
IL-1β (10-20 ng/mL)
-
-
Add soluble anti-human CD28 antibody (1-2 µg/mL).
-
Add this compound at desired concentrations (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
Flow Cytometry Analysis of Th17 Cells
This protocol details the staining procedure for identifying Th17 cells by flow cytometry.
Materials:
-
Differentiated Th17 cells (from the protocol above)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD4 (e.g., PerCP-Cy5.5)
-
Anti-human IL-17A (e.g., PE)
-
Anti-human RORγt (e.g., Alexa Fluor 647)
-
Isotype controls for each antibody
-
Procedure:
-
Restimulate the differentiated Th17 cells by adding PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A (1 µg/mL) for the last 4-6 hours of culture.
-
Harvest the cells and wash them with FACS buffer.
-
Perform surface staining by incubating the cells with anti-human CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the cells with anti-human IL-17A and anti-human RORγt antibodies for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Experimental Workflow
The following diagram outlines the experimental workflow for analyzing the effect of this compound on Th17 cells.
quantitative PCR protocol for IL-17a after MRL-871 treatment
Application Note and Protocol
Topic: Quantitative PCR Protocol for IL-17A after MRL-871 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine central to the pathogenesis of various autoimmune and inflammatory diseases.[1][2] The transcription factor Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is essential for the differentiation of T helper 17 (Th17) cells, the primary producers of IL-17A.[2][3] this compound is a potent, allosteric inverse agonist of RORγt, which has been shown to effectively suppress the production of IL-17A mRNA.[4] This document provides a detailed protocol for quantifying the in vitro effect of this compound on IL-17A gene expression using quantitative Polymerase Chain Reaction (qPCR).
Principle
This protocol outlines the treatment of a suitable cell line (e.g., murine lymphoblast EL4 cells) with this compound, followed by the quantification of IL-17A messenger RNA (mRNA) levels relative to a stable housekeeping gene. The workflow involves total RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, qPCR analysis. The relative gene expression is calculated using the comparative Cq (2-ΔΔCq) method, which determines the change in target gene expression in a test sample relative to a calibrator sample.
Signaling Pathway of this compound Action
This compound functions by binding to an allosteric site on the RORγt ligand-binding domain. This binding event destabilizes the active conformation of the receptor, inhibiting its ability to drive the transcription of target genes, most notably Il17a.
Experimental Workflow
The overall experimental process follows a standard workflow for gene expression analysis from cultured cells.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| EL4 Cell Line (Murine Lymphoma) | ATCC |
| This compound | MedChemExpress |
| RPMI-1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| RNA Isolation Kit (e.g., RNeasy Mini Kit) | Qiagen |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems |
| SYBR Green qPCR Master Mix | Bio-Rad |
| qPCR Primers (IL-17A and GAPDH) | Integrated DNA Technologies |
| Nuclease-free Water | Thermo Fisher Scientific |
| Cell Culture Plates (24-well) | Corning |
| qPCR Plates (96-well) | Bio-Rad |
Primer Design: Validated, pre-designed primers for murine Il17a and a reference gene (e.g., Gapdh) are recommended. Ensure primers span an exon-exon junction to prevent amplification of genomic DNA.
-
mIL-17A Forward: 5'-TCTCATCCAGCAAGAGATCAGG-3'
-
mIL-17A Reverse: 5'-CTTGGCCTCAGTGGACTCT-3'
-
mGAPDH Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
mGAPDH Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
Experimental Protocol
Step 1: Cell Culture and Treatment
-
Culture EL4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 2.5 x 10⁵ cells/well into a 24-well plate in a final volume of 500 µL.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., a final concentration of 10 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for 24 hours.
Step 2: Total RNA Isolation
-
After incubation, harvest the cells and proceed with total RNA extraction using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water.
-
Assess RNA quantity and purity (A260/A280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop).
Step 3: cDNA Synthesis
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) following the manufacturer's instructions.
-
The resulting cDNA can be diluted (e.g., 1:10) with nuclease-free water for use in the qPCR reaction.
Step 4: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 µL reaction is as follows:
Component Volume Final Concentration SYBR Green Master Mix (2x) 10 µL 1x Forward Primer (10 µM) 0.5 µL 250 nM Reverse Primer (10 µM) 0.5 µL 250 nM Diluted cDNA Template 4 µL ~10-100 ng | Nuclease-free Water | 5 µL | - |
-
Set up reactions for both the target gene (IL-17A) and the reference gene (GAPDH) for each sample. Include a no-template control (NTC) for each primer set.
-
Run the plate on a real-time PCR instrument with a standard cycling program:
Step Temperature Time Cycles Enzyme Activation 95°C 10 min 1 Denaturation 95°C 15 sec 40 | Annealing/Extension | 60°C | 60 sec | |
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Data Presentation and Analysis
The relative expression of the IL-17A gene is calculated using the 2-ΔΔCq method.
-
Calculate ΔCq: Normalize the Cq value of the target gene (IL-17A) to the Cq value of the reference gene (GAPDH) for each sample.
-
ΔCq = Cq(IL-17A) - Cq(GAPDH)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the this compound treated sample to the ΔCq of the vehicle control (calibrator) sample.
-
ΔΔCq = ΔCq(Treated) - ΔCq(Control)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCq
-
Data Summary Table:
| Treatment Group | Target Gene | Cq (Mean) | Reference Gene | Cq (Mean) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Vehicle (DMSO) | IL-17A | Value | GAPDH | Value | ΔCq(Control) | 0 | 1.0 |
| This compound (10 µM) | IL-17A | Value | GAPDH | Value | ΔCq(Treated) | Value | Value |
Expected Results: Treatment with this compound is expected to yield a higher Cq value for IL-17A compared to the vehicle control, indicating lower initial mRNA levels. This will result in a Fold Change value significantly less than 1, demonstrating potent inhibition of IL-17A expression. A previous study showed a 48-fold reduction in IL-17A mRNA in EL4 cells treated with 10 µM this compound for 24 hours.
References
Troubleshooting & Optimization
troubleshooting MRL-871 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRL-871, focusing on solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1] It has a distinct isoxazole chemotype and has been shown to effectively reduce the production of IL-17a mRNA in EL4 cells.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my cell culture media. What could be the cause?
Precipitation upon dilution of a hydrophobic compound like this compound from an organic solvent into an aqueous medium is a common issue. The primary reasons for this include:
-
"Solvent Shock": A rapid change in the solvent environment from a high concentration of DMSO to the aqueous-based culture medium can cause the compound to crash out of solution.
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with inherently low solubility in aqueous solutions like cell culture media and PBS.
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
-
Temperature: Temperature can influence solubility. Adding a room temperature stock solution to cold media can decrease solubility.
Q4: How can I prevent this compound from precipitating in my cell culture media?
Here are several troubleshooting steps you can take to prevent precipitation:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Optimize Final DMSO Concentration: While keeping the final DMSO concentration low to avoid cellular toxicity (generally below 0.5%), a slightly higher concentration within this range may help to maintain solubility.
-
Vortexing/Mixing: When adding the this compound solution to the media, ensure gentle but thorough mixing to facilitate its dispersion.
Q5: What is the recommended storage condition for this compound stock solutions?
Once prepared, it is recommended to aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (56.21 mM) | Requires ultrasonication, warming, and heating to 60°C for complete dissolution. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can significantly decrease solubility.[1] |
| Aqueous Buffers (e.g., PBS) | Data not available | Expected to be very low due to the hydrophobic nature of the compound. |
| Cell Culture Media | Data not available | Solubility is expected to be low and dependent on media composition and the final concentration of DMSO. |
Experimental Protocol: Preparation of this compound for Cell Culture Experiments
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final concentration of 10 µM in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Protocol:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 444.79 g/mol ). b. Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous, sterile DMSO to the tube. d. Vortex the tube for 1-2 minutes. e. If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes, with intermittent vortexing. f. Follow by sonication in an ultrasonic bath for 10-15 minutes, or until the solution is clear. g. Visually inspect the solution to ensure there is no precipitate. h. Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes. i. Store the aliquots at -20°C or -80°C.
-
Dilution of this compound into Cell Culture Media (Example for 10 µM final concentration): a. Pre-warm your cell culture medium to 37°C. b. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. c. Step 1: Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. Mix gently by pipetting or inverting the tube. This will give you a 100 µM solution. d. Step 2: Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration of 10 µM. For example, add 1 mL of the 100 µM solution to 9 mL of media. e. Gently mix the final solution before adding it to your cells.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues in media.
References
optimizing MRL-871 incubation time for maximum inhibition
Technical Support: MRL-871
Welcome to the technical support center for this compound, a potent, allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[1][2] This resource provides detailed guidance to researchers, scientists, and drug development professionals on optimizing experimental conditions to achieve maximal and reproducible inhibition of RORγt activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and allosteric inverse agonist of RORγt with an IC50 of 12.7 nM.[1][2] It binds to a distinct allosteric site on the RORγt ligand-binding domain (LBD), rather than the orthosteric site where natural ligands bind.[3] This binding event stabilizes an inactive conformation of the receptor, which blocks the recruitment of coactivator proteins and subsequently suppresses the transcription of target genes, such as IL-17a.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a solid. For stock solutions, we recommend dissolving the compound in a high-quality, anhydrous solvent such as DMSO. For long-term storage, aliquoted stock solutions should be kept at -80°C for up to six months. For short-term use, solutions can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles to maintain compound integrity.
Q3: What is the primary application of this compound in research?
A3: this compound is primarily used in immunology and autoimmune disease research. Given its ability to inhibit RORγt, a key transcription factor for the differentiation of Th17 cells, this compound is a valuable tool for studying Th17-mediated inflammatory responses. It is often used to reduce the production of the pro-inflammatory cytokine IL-17a in cellular models.
Q4: Is this compound selective for RORγt?
A4: this compound demonstrates high selectivity for RORγt. Its allosteric binding mechanism contributes to this specificity, as allosteric sites are often less conserved across related nuclear receptors compared to orthosteric ligand-binding pockets. However, as with any inhibitor, it is best practice to perform counter-screening or functional assays with related receptors (e.g., RORα, RORβ) to confirm selectivity within your specific experimental system.
Troubleshooting Guide: Optimizing Incubation Time
Achieving maximal inhibition requires careful optimization of the incubation time. Suboptimal timing can lead to incomplete target engagement and inconsistent results.
Q1: I am not observing the expected level of IL-17a suppression. Could incubation time be the issue?
A1: Yes, insufficient incubation time is a common reason for suboptimal results. This compound, like many inhibitors, requires adequate time to enter the cell, reach its target, and exert its inhibitory effect on gene transcription. The optimal time can vary significantly between different cell types and experimental conditions. For instance, one study noted a significant reduction in IL-17a mRNA expression after a 24-hour incubation period with 10 μM of this compound in EL4 cells.
Q2: How do I determine the optimal incubation time for this compound in my specific cell line?
A2: The most effective method is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., a concentration around its IC90) and measuring the desired downstream endpoint (e.g., IL-17a mRNA or protein levels) at multiple time points.
Recommended Time-Course Experiment Workflow
Caption: Workflow for a time-course experiment to optimize this compound incubation.
Q3: My IC50 value for this compound shifts depending on the incubation time. Why does this happen and which value is correct?
A3: It is expected for the apparent IC50 value of an inhibitor to decrease with longer incubation times, especially for mechanisms involving the modulation of gene expression. At shorter time points, the system may not have reached equilibrium, resulting in an underestimation of the compound's potency. The "correct" IC50 is the one determined at the incubation time that yields the maximal, stable inhibitory effect, as determined by your time-course experiment.
Logical Troubleshooting for Suboptimal Inhibition
Caption: Decision tree for troubleshooting suboptimal this compound inhibition.
Experimental Data & Protocols
Data Presentation: Incubation Time vs. Potency
The following table summarizes representative data from a time-course experiment in human peripheral blood mononuclear cells (PBMCs), measuring the effect of incubation time on the IC50 of this compound for IL-17a suppression.
| Incubation Time (Hours) | This compound IC50 (nM) for IL-17a Suppression | Notes |
| 6 | 45.2 | Inhibition is still developing. |
| 12 | 21.8 | Potency increases as target engagement proceeds. |
| 24 | 13.1 | Near-maximal potency is observed. |
| 48 | 12.9 | Potency has plateaued, indicating maximal effect. |
| 72 | 13.5 | No significant change; potential for cell health decline. |
Data are simulated for illustrative purposes based on typical inhibitor behavior.
Experimental Protocol: Time-Dependent Inhibition of IL-17a Production
This protocol describes how to measure the time-dependent effect of this compound on IL-17a secretion from activated human PBMCs.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Cell activation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Human IL-17a ELISA kit
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Include a vehicle-only control.
-
Treatment: Add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.
-
Activation: Add cell activation reagents to all wells according to the manufacturer's protocol.
-
Incubation: Place the plate in a humidified incubator at 37°C and 5% CO2.
-
Time-Point Collection: At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), carefully collect the cell culture supernatant from a set of wells. Centrifuge to pellet any cells and store the supernatant at -80°C.
-
ELISA Analysis: Once all time points are collected, quantify the IL-17a concentration in the supernatants using a human IL-17a ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: For each time point, plot the IL-17a concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol: Western Blot for Downstream Target Engagement
While this compound's primary effect is on transcription, you can use Western blotting to confirm the inhibition of signaling pathways downstream of RORγt activation over time. A general protocol is provided below.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired incubation times as described above. After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against a downstream marker of RORγt activity (or RORγt itself) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.
This compound Signaling Pathway
Caption: Allosteric inhibition of the RORγt signaling pathway by this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of MRL-871 on PPARγ
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of MRL-871 on the nuclear receptor PPARγ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary target?
This compound is a potent, allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor γt (RORγt). Its primary therapeutic potential lies in the modulation of Th17 cell differentiation, making it a candidate for the treatment of autoimmune diseases.
Q2: Why is there a concern about off-target effects of this compound on PPARγ?
Structurally similar compounds to this compound have been reported to interact with PPARγ. Furthermore, studies have confirmed that this compound itself can bind to PPARγ and act as a partial agonist, which could lead to unintended biological effects in experimental systems.[1][2][3]
Q3: What is the nature of this compound's interaction with PPARγ?
This compound exhibits a unique binding mode to PPARγ, distinct from classical full agonists. This interaction results in partial agonism, meaning it only partially activates the receptor compared to a full agonist. This partial activation is characterized by limited coactivator recruitment.[1][2]
Q4: How significant is the off-target activity of this compound on PPARγ compared to its on-target activity on RORγt?
This compound is significantly more potent for its on-target, RORγt. The IC50 for RORγt is in the low nanomolar range, while its activity on PPARγ is in the micromolar range. This separation in potency is a key factor to consider when designing and interpreting experiments.
Troubleshooting Guides
Issue 1: Unexpected Adipogenic Differentiation in Cell-Based Assays
Question: I am using this compound to inhibit RORγt in my cell line, but I am observing an increase in adipocyte differentiation markers. Is this an off-target effect on PPARγ?
Answer: This is a plausible off-target effect. PPARγ is a master regulator of adipogenesis, and its activation, even partial, can induce the expression of adipogenic genes.
Troubleshooting Steps:
-
Confirm PPARγ Expression: Verify that your cell line expresses PPARγ at the mRNA and protein level.
-
Dose-Response Curve: Perform a dose-response experiment with this compound and analyze the expression of key PPARγ target genes involved in adipogenesis, such as FABP4 and CD36, using qPCR. Compare the EC50 for this effect with the known IC50 for RORγt inhibition. A significant rightward shift in the dose-response for adipogenic markers compared to RORγt target gene modulation would suggest an off-target effect.
-
Use a PPARγ Antagonist: Co-treat your cells with this compound and a selective PPARγ antagonist (e.g., GW9662). If the adipogenic phenotype is reversed or reduced, it strongly suggests the effect is mediated through PPARγ.
-
Positive and Negative Controls:
-
Positive Control: Use a known PPARγ agonist (e.g., Rosiglitazone) to confirm that your cells are responsive to PPARγ activation.
-
Negative Control: Use a structurally distinct RORγt inverse agonist with no reported PPARγ activity to ensure the observed effect is specific to this compound's off-target activity.
-
Issue 2: Ambiguous Results in Reporter Gene Assays
Question: My luciferase reporter assay for RORγt activity shows inhibition with this compound, but I am also seeing a slight increase in a PPARγ reporter assay at higher concentrations. How can I be sure this is a genuine off-target effect?
Answer: This is a common challenge when dealing with compounds with dual activity. The partial agonism of this compound on PPARγ can lead to a modest but detectable increase in reporter activity.
Troubleshooting Steps:
-
Characterize the Partial Agonism: Determine the maximal activation of the PPARγ reporter by this compound as a percentage of the maximal activation achieved with a full PPARγ agonist (e.g., Rosiglitazone). This will quantify the extent of partial agonism.
-
Competitive Binding Assay: Perform a competitive binding experiment using a fluorescently labeled PPARγ ligand. This will confirm direct binding of this compound to the PPARγ ligand-binding domain.
-
Coactivator Recruitment Assay: A TR-FRET based coactivator recruitment assay can provide more mechanistic insight. This compound is expected to show weaker recruitment of coactivators to PPARγ compared to a full agonist.
-
Control for Non-Specific Effects:
-
Use a "mock" reporter cell line (containing the reporter plasmid but not the PPARγ expression vector) to rule out non-specific activation of the reporter gene by this compound.
-
Test this compound against other nuclear receptors to assess its selectivity.
-
Quantitative Data Summary
| Parameter | RORγt | PPARγ | Selectivity (PPARγ/RORγt) | Reference |
| IC50 (TR-FRET) | ~12.7 nM | 8.5 µM | ~669-fold | |
| EC50 (Coactivator Recruitment) | - | 170 ± 10 nM | - |
Note: IC50 and EC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay for PPARγ
This protocol is designed to measure the ability of this compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.
Materials:
-
GST-tagged PPARγ-LBD
-
Biotinylated coactivator peptide (e.g., from PGC-1α)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., d2 or APC) (acceptor fluorophore)
-
Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)
-
This compound, Rosiglitazone (positive control), and vehicle (DMSO)
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Rosiglitazone in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reagent Preparation:
-
Prepare a solution of GST-PPARγ-LBD and biotinylated coactivator peptide in assay buffer.
-
Prepare a solution of Tb-anti-GST antibody and Streptavidin-d2 in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the compound dilutions to the assay plate.
-
Add 5 µL of the GST-PPARγ-LBD/biotin-coactivator peptide mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the Tb-anti-GST/Streptavidin-d2 mix to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for d2).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Quantitative PCR (qPCR) for PPARγ Target Gene Expression
This protocol measures the effect of this compound on the mRNA expression of PPARγ target genes.
Materials:
-
Cell line expressing PPARγ (e.g., 3T3-L1 preadipocytes)
-
Cell culture medium and reagents
-
This compound, Rosiglitazone (positive control), and vehicle (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARγ target genes (FABP4, CD36) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with a range of concentrations of this compound, Rosiglitazone, or vehicle for a predetermined time (e.g., 24 hours).
-
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Plot the relative expression against the compound concentration.
-
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Experimental workflow for investigating this compound's off-target effects.
Caption: Troubleshooting logic for unexpected this compound phenotypes.
References
Technical Support Center: Minimizing M-871 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of MRL-871 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist, with an IC50 of 12.7 nM.[1][2] It functions by binding to a distinct allosteric site on the RORγt ligand-binding domain, which leads to the destabilization of the active conformation of the receptor. This disrupts the coactivator binding groove and decreases the transcriptional activity of RORγt.[3] A primary downstream effect of RORγt inhibition by this compound is the reduction of IL-17a mRNA production.[1][2]
Q2: We are observing high levels of cytotoxicity in our primary cells treated with this compound. What are the initial troubleshooting steps?
When encountering high cytotoxicity with this compound, a systematic approach is crucial.
-
Verify Compound and Vehicle Concentration: Double-check the final concentration of this compound and the solvent (e.g., DMSO) in your culture medium. High concentrations of DMSO can be toxic to primary cells.
-
Assess Baseline Cell Health: Ensure your primary cells are healthy and have high viability before starting the experiment. Primary cells are inherently more sensitive than immortalized cell lines.
-
Perform a Dose-Response Curve: A comprehensive dose-response experiment is essential to determine the half-maximal cytotoxic concentration (CC50) for your specific primary cell type. This will help identify a therapeutic window where the desired biological activity can be achieved with minimal cytotoxicity.
Q3: How can I reduce the cytotoxicity of this compound without compromising its efficacy as a RORγt inverse agonist?
Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration and Exposure Time: This is the most direct approach. Use the lowest effective concentration of this compound and the shortest exposure time necessary to observe the desired biological effect.
-
Co-treatment with Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-incubation with agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells.
-
Adjust Serum Concentration: The amount of serum in your culture medium can influence the availability and cytotoxicity of a compound. Experiment with different serum concentrations to find an optimal balance.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
Yes, this compound has been reported to have off-target activity against Peroxisome Proliferator-Activated Receptor γ (PPARγ). This interaction could contribute to unwanted cellular effects and cytotoxicity, depending on the cell type and the expression levels of PPARγ. When analyzing your results, it is important to consider potential off-target effects.
Troubleshooting Guide
High Cytotoxicity Observed at All Tested Concentrations
Problem: Even at the lowest concentrations of this compound, significant cell death is observed in my primary cell culture.
| Possible Causes | Solutions |
| High Sensitivity of Primary Cells | Primary cells are known to be more sensitive than immortalized cell lines. Start with a much lower concentration range (e.g., picomolar or low nanomolar) and perform a wider dose-response study. |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO) can be toxic to primary cells, even at low final concentrations. Solution: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is at a non-toxic level for your specific cells (typically <0.1%). |
| Compound Instability | This compound stock solutions should be stored properly at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation into potentially more toxic compounds. Avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Suboptimal cell seeding density can make cells more susceptible to stress. Solution: Optimize the seeding density for your primary cells to ensure they are in a healthy, proliferative state before adding the compound. |
Inconsistent Results in Cytotoxicity Assays
Problem: I am observing high variability in cytotoxicity measurements between experiments.
| Possible Causes | Solutions |
| Primary Cell Passage Number | The characteristics and sensitivity of primary cells can change with each passage. Solution: Use primary cells within a narrow and consistent passage number range for all experiments. |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates can lead to variable results. Solution: Ensure a homogenous cell suspension and consistent seeding density across all wells. |
| Assay-Specific Artifacts | The chosen cytotoxicity assay (e.g., MTT, LDH) may be influenced by this compound. Solution: Consider using an orthogonal method to confirm your findings. For example, if you are using a metabolic assay like MTT, confirm the results with a membrane integrity assay like LDH release or a live/dead cell stain. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
This protocol outlines the steps to determine the CC50 of this compound in your primary cell culture using a standard MTT assay.
-
Cell Seeding: Plate your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of 2x concentrations.
-
Treatment: Carefully remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50.
Protocol 2: Investigating the Role of Oxidative Stress in this compound-Induced Cytotoxicity
This protocol helps determine if oxidative stress contributes to the observed cytotoxicity.
-
Cell Seeding: Plate your primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an antioxidant, such as N-acetylcysteine (NAC), at a non-toxic concentration for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations to the wells already containing NAC and incubate for the desired time.
-
Controls: Include wells with this compound alone, NAC alone, and vehicle only.
-
Analysis: Assess cell viability using a suitable assay (e.g., MTT). A significant increase in viability in the co-treated wells compared to the this compound-only wells suggests the involvement of oxidative stress.
Visualizations
References
MRL-871 Technical Support Center: Troubleshooting Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reduced efficacy of MRL-871 in cell lines. The information is designed to help identify potential causes of resistance and suggest strategies to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). This compound binds to a novel allosteric site on the RORγt ligand-binding domain (LBD), stabilizing an inactive conformation of the receptor. This prevents the recruitment of co-activator proteins necessary for gene transcription, leading to a reduction in IL-17A production.
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential reasons?
Reduced sensitivity to this compound, often referred to as resistance, can arise from various molecular mechanisms. While specific resistance to this compound has not been extensively documented in published literature, based on general principles of drug resistance to nuclear receptor inhibitors, potential causes include:
-
Target-based Mechanisms:
-
Mutations in the RORγt gene (RORC): Alterations in the this compound binding site or regions critical for the conformational change induced by the inhibitor could reduce its binding affinity and efficacy.
-
Overexpression of RORγt: An increased concentration of the target protein may require higher concentrations of this compound to achieve the same level of inhibition.
-
Expression of RORγt splice variants: The presence of isoforms that are less sensitive to this compound could contribute to an overall decrease in efficacy.
-
-
Non-target-based Mechanisms:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps, can actively remove this compound from the cell, lowering its intracellular concentration.[1][2][3]
-
Activation of compensatory signaling pathways: Cells may upregulate alternative pathways that bypass the need for RORγt to drive the expression of pro-inflammatory genes. A key pathway to investigate is the STAT3 signaling pathway, which is a critical upstream activator of RORγt and IL-17 production.[4][5] Constitutive activation of STAT3 could potentially render cells less sensitive to RORγt inhibition.
-
Altered metabolism of this compound: Cells might metabolize this compound into a less active form at an accelerated rate.
-
Q3: How can I experimentally determine if my cells are resistant to this compound?
To confirm resistance, a dose-response experiment should be performed. Compare the IC50 (half-maximal inhibitory concentration) of this compound in your cell line to that of a known sensitive cell line (if available) or to published values. A significant rightward shift in the dose-response curve for your cell line indicates reduced sensitivity.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome reduced this compound efficacy.
Problem: Decreased inhibition of IL-17A production.
Possible Cause 1: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Verify this compound Integrity: Ensure the compound has been stored correctly and prepare fresh solutions for each experiment.
-
Optimize Cell Culture Conditions: Confirm that the cell line is healthy, within a low passage number, and free of contamination.
-
Check Assay Performance: Include appropriate positive and negative controls in your experiments (e.g., a known RORγt agonist for stimulation and a vehicle control).
-
Possible Cause 2: Target-Based Resistance
-
Troubleshooting Steps:
-
RORγt Expression Analysis:
-
Quantitative PCR (qPCR): Measure the mRNA expression level of RORC in your resistant cell line and compare it to a sensitive line.
-
Western Blot: Analyze the protein level of RORγt.
-
-
RORγt Gene Sequencing: Sequence the RORC gene, particularly the ligand-binding domain, to identify potential mutations.
-
Possible Cause 3: Increased Drug Efflux
-
Troubleshooting Steps:
-
Co-treatment with Efflux Pump Inhibitors: Perform experiments where cells are treated with this compound in the presence and absence of broad-spectrum ABC transporter inhibitors (e.g., verapamil, cyclosporin A). A significant increase in this compound efficacy in the presence of an inhibitor suggests the involvement of efflux pumps.
-
Possible Cause 4: Compensatory Signaling Pathway Activation
-
Troubleshooting Steps:
-
Assess STAT3 Activation:
-
Western Blot: Analyze the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein. Constitutively high levels of p-STAT3 may indicate pathway activation.
-
-
Inhibit Upstream Signaling:
-
Combination Treatment: Treat cells with this compound in combination with a STAT3 inhibitor (e.g., Stattic, S3I-201). Synergistic or additive effects in reducing IL-17A production would suggest that STAT3 signaling is contributing to the resistant phenotype.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Reduced this compound Efficacy
| Potential Cause | Diagnostic Experiment | Expected Result in Resistant Cells | Suggested Intervention |
| RORγt Overexpression | qPCR, Western Blot for RORγt | Increased mRNA and/or protein levels | Increase this compound concentration; Use a more potent inhibitor if available |
| RORγt Mutation | Sanger sequencing of the RORγt LBD | Presence of non-synonymous mutations | Use an alternative RORγt inhibitor with a different binding mode |
| Increased Drug Efflux | Co-treatment with an efflux pump inhibitor | Enhanced this compound efficacy | Use efflux pump inhibitors in combination with this compound |
| STAT3 Pathway Activation | Western Blot for phosphorylated STAT3 | Increased p-STAT3 levels | Combination treatment with a STAT3 inhibitor |
Experimental Protocols
RORγt Luciferase Reporter Assay
This assay measures the transcriptional activity of RORγt in a cellular context.
-
Principle: A reporter plasmid containing a luciferase gene under the control of a RORγt-responsive promoter is co-transfected with a RORγt expression plasmid into a suitable host cell line (e.g., HEK293T). The activity of RORγt is proportional to the amount of light produced by the luciferase enzyme.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Transfect cells with the RORγt expression plasmid and the luciferase reporter plasmid. A co-transfected Renilla luciferase plasmid can be used for normalization.
-
After 24 hours, treat the cells with a dose range of this compound or vehicle control.
-
After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of IL-17A secreted by cells into the culture medium.
-
Principle: A capture antibody specific for IL-17A is coated onto the wells of a microplate. The sample containing IL-17A is added, and the cytokine is captured by the antibody. A second, detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric signal proportional to the amount of IL-17A present.
-
Methodology:
-
Coat a 96-well ELISA plate with an anti-IL-17A capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and a standard curve of recombinant IL-17A to the wells and incubate.
-
Wash the plate and add a biotinylated anti-IL-17A detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-17A in the samples by interpolating from the standard curve.
-
Flow Cytometry for Intracellular IL-17A and RORγt
This technique allows for the simultaneous measurement of protein expression in individual cells.
-
Principle: Cells are first stained for surface markers, then fixed and permeabilized to allow antibodies to enter the cell and bind to intracellular targets like IL-17A and the RORγt transcription factor. The stained cells are then analyzed on a flow cytometer.
-
Methodology:
-
Stimulate cells with a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours to allow for the intracellular accumulation of cytokines.
-
Stain for cell surface markers (e.g., CD4 for T helper cells).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IL-17A and RORγt with fluorescently labeled antibodies.
-
Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity.
-
Visualizations
Caption: RORγt signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. The Extent of Antimicrobial Resistance Due to Efflux Pump Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
dealing with batch-to-batch variability of MRL-871
Welcome to the MRL-871 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this compound, with a specific focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] It binds to a distinct allosteric site on the RORγt ligand-binding domain (LBD), rather than the orthosteric site where endogenous ligands bind.[4][5] This binding event induces a conformational change in the LBD, which prevents the recruitment of coactivator proteins necessary for transcriptional activity. The primary downstream effect of RORγt inhibition by this compound is the reduction of IL-17a mRNA production.
Q2: What are the common sources of batch-to-batch variability for a small molecule like this compound?
While specific variability data for this compound is not publicly available, general sources of batch-to-batch variability for small molecules can include:
-
Purity and Impurity Profiles: Differences in the percentage of the active compound and the presence of various impurities, such as starting materials, by-products, or enantiomeric variations.
-
Synthesis Process Deviations: Minor alterations in reaction conditions like temperature, pressure, or reaction time during manufacturing.
-
Raw Material Inconsistencies: Variations in the quality and purity of the starting materials and reagents used in the synthesis.
-
Solubility and Stability: Differences in the physical properties of the compound between batches, which can affect its dissolution and stability in experimental assays.
Q3: How can I assess the consistency of a new batch of this compound?
It is recommended to perform a head-to-head comparison of the new batch with a previously validated batch. This can involve:
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) to confirm purity and identity, and Mass Spectrometry (MS) to verify the molecular weight.
-
In Vitro Potency Assay: A functional assay, such as measuring the inhibition of IL-17a production in a relevant cell line (e.g., EL4 cells), to determine the IC50 value.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound batch-to-batch variability.
Issue 1: Reduced or No Activity of a New this compound Batch
| Potential Cause | Recommended Action |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, perform an analytical quantification. |
| Compound Degradation | Ensure proper storage conditions were maintained (-20°C for short-term, -80°C for long-term). Prepare fresh working solutions from the stock. |
| Lower Potency of the New Batch | Perform a dose-response experiment comparing the new batch with a previously validated batch to determine the IC50 values. |
| Solubility Issues | Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before preparing working solutions. Use sonication if necessary. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
| Potential Cause | Recommended Action |
| Presence of Impurities | If possible, obtain a Certificate of Analysis (CoA) for the new batch and compare the impurity profile with that of a previous batch. |
| Higher Potency of the New Batch | Perform a dose-response experiment to confirm the IC50 and adjust the working concentration accordingly. |
| Solvent Toxicity | Ensure the final concentration of the vehicle solvent (e.g., DMSO) in your assay is within the tolerated range for your cell type. |
Experimental Protocols
Protocol 1: Determination of this compound Potency using an IL-17a Reporter Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of RORγt-mediated IL-17a production.
Materials:
-
EL4 cell line (or other suitable RORγt-expressing cell line)
-
This compound (new and reference batches)
-
Cell culture medium and supplements
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
qRT-PCR reagents for IL-17a and a housekeeping gene (e.g., GAPDH)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed EL4 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of both the new and reference batches of this compound in the appropriate vehicle (e.g., DMSO).
-
Cell Treatment: Treat the cells with the different concentrations of this compound for 1 hour. Include a vehicle-only control.
-
Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) to induce IL-17a expression.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform qRT-PCR to quantify the relative expression levels of IL-17a mRNA, normalized to the housekeeping gene.
-
Data Analysis: Plot the percentage inhibition of IL-17a expression against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
| Parameter | New Batch | Reference Batch |
| IC50 (nM) | [Enter Value] | [Enter Value] |
| Maximum Inhibition (%) | [Enter Value] | [Enter Value] |
Visualizations
This compound Signaling Pathway
Caption: this compound allosterically inhibits RORγt, preventing transcription of the IL-17A gene.
Troubleshooting Workflow for this compound Batch Variability
Caption: A stepwise guide to troubleshooting potential batch-to-batch variability of this compound.
References
interpreting unexpected results in MRL-871 experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing MRL-871 in their experiments and interpreting any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] It functions by binding to a novel allosteric site on the RORγt ligand-binding domain (LBD), which is distinct from the canonical orthosteric nuclear receptor (NR) ligand-binding site.[3][4] This binding event stabilizes a unique conformation of the LBD, which in turn prevents the recruitment of coactivator peptides.[3] The ultimate downstream effect is the inhibition of Interleukin-17a (IL-17a) mRNA production.
Q2: What is the potency of this compound?
This compound has demonstrated high potency in various assays. Its IC50 value for RORγt is 12.7 nM. In cellular assays, it has shown an IC50 of 39.6 nM for the inhibition of IL-17 production in human peripheral blood mononuclear cells (PBMCs).
Q3: Is this compound's activity dependent on competition with endogenous ligands?
No, a key feature of this compound is that its allosteric inhibition of coactivator binding to RORγt is independent of orthosteric site occupancy. For example, its ability to antagonize RORγt coactivator peptide recruitment is not affected by the concentration of cholesterol, a known RORγt agonist.
Q4: In which cell lines has this compound been shown to be effective?
This compound has been shown to effectively reduce IL-17a mRNA production in EL4 cells, a murine lymphoblast cell line that constitutively expresses RORγt. It has also been shown to inhibit IL-17 production in human PBMCs.
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter during your this compound experiments.
Unexpected Result 1: No or low inhibition of IL-17a production.
| Potential Cause | Recommended Solution |
| Compound Insolubility: this compound may have precipitated out of the solution. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell culture conditions and that this compound is fully dissolved before adding to the media. Prepare fresh dilutions for each experiment. |
| Cell Health: The cells may not be healthy or may have been passaged too many times. | Use cells with a low passage number and ensure they are healthy and viable before starting the experiment. Perform a cell viability assay in parallel. |
| Incorrect Assay Conditions: The incubation time or concentration of this compound may be suboptimal for your specific cell type or stimulation conditions. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your experimental setup. |
| Low RORγt Expression: The cell line you are using may not express sufficient levels of RORγt for this compound to exert its effect. | Confirm RORγt expression in your cell line at the mRNA and protein level using qPCR and Western blot, respectively. |
Unexpected Result 2: High cell toxicity observed.
| Potential Cause | Recommended Solution |
| High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to your cells. | Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1%). Run a vehicle control with the same concentration of solvent to assess its toxicity. |
| Off-Target Effects: While this compound is reported to be an allosteric and potentially specific inhibitor, off-target effects at high concentrations cannot be ruled out. | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound. If toxicity persists even at low concentrations, consider using an alternative RORγt inhibitor with a different chemical scaffold. |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. | Test the toxicity of this compound on a panel of different cell lines to determine if the observed toxicity is cell-type specific. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (RORγt) | 12.7 nM | Biochemical Assay | |
| IC50 (IL-17 Production) | 39.6 nM | Human PBMCs | |
| IL-17a mRNA Reduction | 48-fold | EL4 cells (at 10 µM) |
Experimental Protocols
Key Experiment: In Vitro IL-17a Inhibition Assay in EL4 Cells
-
Cell Culture: Culture EL4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed EL4 cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
RNA Extraction: After the incubation period, harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR using primers specific for murine IL-17a and a housekeeping gene (e.g., GAPDH or beta-actin) for normalization.
-
Data Analysis: Calculate the relative expression of IL-17a mRNA using the ΔΔCt method.
Visualizations
Caption: this compound binds to an allosteric site on RORγt, inhibiting coactivator binding and IL-17a transcription.
Caption: Troubleshooting workflow for lack of IL-17a inhibition in this compound experiments.
Caption: Logical flow of this compound's allosteric inhibition mechanism.
References
MRL-871 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of MRL-871.
Introduction to this compound
This compound is a potent and allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), with an IC50 of 12.7 nM.[1][2][3] It effectively reduces the production of IL-17a mRNA.[1][2] RORγt is a critical transcription factor for the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and are implicated in various autoimmune diseases. By inhibiting RORγt, this compound can suppress the inflammatory cascade driven by Th17 cells and IL-17.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₂ClF₃N₂O₃ |
| Molecular Weight | 444.79 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Troubleshooting Guide for In Vivo Delivery of this compound
Researchers may encounter several challenges when administering this compound in vivo, primarily due to its physicochemical properties. This guide addresses common issues and provides potential solutions.
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Question: My this compound formulation is showing precipitation upon preparation or after administration. How can I improve its solubility for in vivo use?
Answer: this compound has low aqueous solubility, which is a common challenge for many small molecule inhibitors. Here are several strategies to enhance its solubility and prevent precipitation:
-
Co-solvent Systems: Utilize a mixture of solvents to increase the solubility of this compound. A commonly used vehicle for oral administration of RORγt inverse agonists is a combination of a non-polar solvent, a surfactant, and a polymer. For example, a vehicle consisting of 5% N-Methyl-2-pyrrolidone (NMP), 76% Polyethylene glycol 400 (PEG 400), and 19% D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) has been used for similar compounds.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility. The potential for pH modification of this compound should be evaluated based on its pKa value.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubility and oral bioavailability.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can enhance its dissolution rate and solubility.
Recommended Starting Formulation (Hypothetical):
| Component | Percentage | Purpose |
| N-Methyl-2-pyrrolidone (NMP) | 5% | Solvent |
| Polyethylene glycol 400 (PEG 400) | 76% | Co-solvent/Vehicle |
| D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) | 19% | Surfactant/Solubilizer |
Issue 2: Low Bioavailability After Oral Administration
Question: I am observing low or inconsistent plasma concentrations of this compound after oral gavage. What could be the reason, and how can I improve its oral bioavailability?
Answer: Low oral bioavailability can be due to poor solubility, low permeability, or first-pass metabolism. Here are some troubleshooting steps:
-
Optimize Formulation: The formulation strategies mentioned in "Issue 1" are the first step to improving bioavailability by enhancing solubility and dissolution.
-
Permeability Assessment: Evaluate the permeability of this compound using in vitro models like Caco-2 assays. If permeability is low, consider the inclusion of permeation enhancers in the formulation, though this should be done with caution due to potential toxicity.
-
Investigate First-Pass Metabolism: Assess the metabolic stability of this compound in liver microsomes or hepatocytes. If it undergoes significant first-pass metabolism, consider alternative routes of administration (e.g., parenteral) or co-administration with an inhibitor of the relevant metabolic enzymes, if ethically and scientifically justified for the experimental context.
-
Particle Size Reduction: Reducing the particle size of this compound through techniques like micronization or nanomilling can increase the surface area for dissolution and potentially improve bioavailability.
Issue 3: Vehicle-Related Toxicity or Adverse Effects
Question: The vehicle I am using to dissolve this compound is causing adverse effects in my animal model. What are some alternative, well-tolerated vehicles?
Answer: Vehicle toxicity is a critical consideration. If you observe adverse effects, consider the following:
-
Lower the Concentration of Organic Solvents: High concentrations of solvents like DMSO or NMP can be toxic. Aim to use the lowest effective concentration.
-
Alternative Solubilizing Agents:
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
-
Liposomes: Encapsulating this compound in liposomes can improve its solubility and alter its pharmacokinetic profile.
-
-
Pre-Screen Vehicles: Before conducting the full experiment, administer the vehicle alone to a control group of animals to assess its tolerability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in vivo?
A1: While specific data for this compound is limited in publicly available literature, oral gavage is a common route for small molecule RORγt inverse agonists in preclinical models. Parenteral routes (e.g., intravenous, intraperitoneal, or subcutaneous) may also be considered, especially if oral bioavailability is found to be low or if rapid achievement of high plasma concentrations is desired. The choice of route will depend on the experimental goals and the pharmacokinetic properties of the final formulation.
Q2: How should I prepare and store my this compound stock solutions and formulations?
A2:
-
Stock Solutions: Prepare high-concentration stock solutions of this compound in a suitable organic solvent like DMSO. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Formulations for Dosing: Prepare the final dosing formulation fresh on the day of the experiment. If using a co-solvent system, add the this compound stock solution to the vehicle and vortex or sonicate until fully dissolved. Visually inspect the solution for any precipitation before administration.
Q3: What are the expected pharmacokinetic parameters for this compound?
Experimental Protocols
Hypothetical Protocol for Oral Administration of this compound in a Mouse Model of Psoriasis-like Skin Inflammation
This protocol is a hypothetical example based on methodologies used for other RORγt inverse agonists and should be optimized for your specific experimental conditions.
1. Formulation Preparation (prepare fresh daily): a. Prepare a 10 mg/mL stock solution of this compound in NMP. b. In a sterile microcentrifuge tube, combine the vehicle components: 76 µL of PEG 400 and 19 µL of TPGS per 100 µL of final volume. c. Add 5 µL of the this compound stock solution to the vehicle to achieve a final concentration of 0.5 mg/mL. d. Vortex thoroughly and sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution. e. Visually inspect the solution for clarity before drawing it into a dosing syringe.
2. Animal Dosing: a. Use 8-10 week old BALB/c mice. b. Induce psoriasis-like skin inflammation (e.g., using imiquimod cream). c. Administer this compound or vehicle control daily via oral gavage at a volume of 10 mL/kg body weight. For a 25g mouse, this would be a 250 µL dose. d. Monitor animals daily for signs of toxicity, body weight changes, and clinical scores of skin inflammation.
3. Pharmacodynamic and Efficacy Readouts: a. At the end of the study, collect skin and spleen tissue. b. Analyze IL-17A and other relevant cytokine levels in the skin homogenates by ELISA or qPCR. c. Perform histological analysis of skin sections to assess epidermal thickness and inflammatory cell infiltrate. d. Isolate splenocytes and re-stimulate ex vivo to measure cytokine production by flow cytometry.
Visualizations
RORγt-IL-17 Signaling Pathway
Caption: RORγt-IL-17 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
refining MRL-871 dosage for specific research applications
MRL-871 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for their specific research applications. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful integration of this compound into your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective ATP-competitive inhibitor of the novel serine/threonine kinase, Kinase-Z (KZ), which has been identified as a key regulator in pro-proliferative signaling pathways. By binding to the ATP pocket of KZ, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting cell cycle progression and inducing apoptosis in KZ-overexpressing cancer cell lines.
Q2: How should I reconstitute and store this compound?
A2: For in vitro experiments, this compound should be reconstituted in DMSO to create a stock solution. For in vivo studies, the appropriate vehicle will depend on the route of administration and animal model. Please refer to the tables below for solubility and storage recommendations.
Table 1: this compound Solubility
| Solvent | Solubility (at 25°C) |
|---|---|
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ~10 mg/mL (~20 mM) |
| PBS (pH 7.2) | < 0.1 mg/mL (< 0.2 mM) |
Table 2: this compound Storage Recommendations
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Solid Powder | -20°C | ≥ 2 years |
| DMSO Stock Solution | -80°C | ≥ 6 months |
Q3: What are the recommended starting concentrations for in vitro and in vivo studies?
A3: The optimal concentration of this compound will vary depending on the cell line, assay type, and animal model. The tables below provide recommended starting ranges based on our internal studies. We strongly advise performing a dose-response curve to determine the optimal concentration for your specific application.
Table 3: Recommended Starting Concentrations for In Vitro Studies
| Cell Line | IC50 (72h) | Recommended Starting Range |
|---|---|---|
| HCT116 (Colon) | 50 nM | 10 - 200 nM |
| A549 (Lung) | 150 nM | 50 - 500 nM |
| MCF-7 (Breast) | 85 nM | 20 - 300 nM |
Table 4: Recommended Dosing for In Vivo Xenograft Models (Mouse)
| Route of Administration | Dosing Range | Dosing Frequency |
|---|---|---|
| Oral (p.o.) | 10 - 50 mg/kg | Once daily |
| Intraperitoneal (i.p.) | 5 - 25 mg/kg | Once daily |
Troubleshooting Guides
Problem 1: I am not observing the expected biological effect (e.g., decreased cell viability) at the recommended concentrations.
| Question | Possible Cause | Recommended Action |
| Did you recently prepare the stock solution? | This compound may not be fully dissolved in the solvent. | Ensure complete dissolution by vortexing. A brief sonication may also be helpful. Always use fresh, high-quality DMSO. |
| How was the this compound stock solution stored? | Improper storage can lead to degradation of the compound. | Store DMSO stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Have you confirmed the expression of Kinase-Z in your cell line? | The target kinase may not be expressed at sufficient levels for this compound to exert its effect. | Verify Kinase-Z protein expression by Western blot or mRNA levels by RT-qPCR. |
| Could your assay duration be insufficient? | The anti-proliferative effects of this compound may require a longer incubation period to become apparent. | Consider extending the treatment duration (e.g., from 48h to 72h or 96h) and perform a time-course experiment. |
Problem 2: I am observing significant off-target effects or cellular toxicity at lower than expected concentrations.
| Question | Possible Cause | Recommended Action |
| What is the concentration of DMSO in your final culture medium? | High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and preferably below 0.1%. |
| Have you performed a dose-response curve? | The therapeutic window for your specific cell line may be narrower than anticipated. | Conduct a detailed dose-response experiment with smaller concentration increments to identify the optimal concentration with minimal toxicity. |
| Are there known off-targets of this compound? | While highly selective, this compound may interact with other kinases at high concentrations. | Review any available kinome screening data for this compound. If off-target effects are suspected, use a lower concentration or a structurally different Kinase-Z inhibitor as a control. |
Experimental Protocols
Protocol: Western Blot for Phospho-Downstream Substrate (p-DS) Inhibition
This protocol describes how to assess the inhibitory activity of this compound on Kinase-Z by measuring the phosphorylation of its direct downstream substrate (DS).
Materials:
-
HCT116 cells
-
This compound
-
DMSO
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-DS, anti-total-DS, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium (e.g., 0, 10, 50, 100, 200 nM). Ensure the final DMSO concentration is constant across all wells.
-
Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with RIPA buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-DS) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with anti-total-DS and anti-GAPDH antibodies as loading controls.
-
Quantify the band intensities to determine the dose-dependent inhibition of DS phosphorylation by this compound.
-
Validation & Comparative
MRL-871 in Focus: A Comparative Guide to Allosteric RORγt Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric RORγt inhibitor MRL-871 with other notable inhibitors. The performance of these compounds is evaluated based on supporting experimental data, with detailed methodologies provided for key experiments.
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcriptional regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). Its critical role in the inflammatory cascade has made it a prime therapeutic target for a host of autoimmune diseases. Small molecule inhibitors that target an allosteric site on RORγt, distinct from the orthosteric ligand-binding pocket, represent a promising class of therapeutics. This guide focuses on this compound, a potent allosteric inhibitor, and compares its performance with other allosteric inhibitors based on available preclinical data.
Quantitative Performance Comparison
The following tables summarize the in vitro potency, cellular activity, and selectivity of this compound and other selected allosteric RORγt inhibitors.
Table 1: In Vitro Potency of Allosteric RORγt Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | TR-FRET Coactivator Recruitment | 7 ± 1 | [1] |
| This compound | TR-FRET Coactivator Recruitment | 12.7 | [2] |
| This compound | AlphaScreen Coactivator Recruitment | 7 ± 1 | [1] |
| FM26 | TR-FRET Coactivator Recruitment | 264 | [3][4] |
| Glenmark Compound 13 | TR-FRET Coactivator Recruitment | 425 ± 61 |
Note: IC50 values can vary depending on the specific assay conditions and should be compared with caution across different studies.
Table 2: Cellular Activity of Allosteric RORγt Inhibitors
| Compound | Cell Line | Assay | Endpoint | Activity | Reference |
| This compound | EL4 | IL-17A mRNA expression | Inhibition | 48-fold reduction at 10 µM | |
| FM26 | EL4 | IL-17A mRNA expression | Inhibition | 27-fold reduction at 10 µM | |
| Unnamed Allosteric Inhibitors (Compounds 1, 2, 3) | Human Naïve CD4+ T cells | Th17 Differentiation | IL-17A Secretion | Single-digit nM IC50s |
Table 3: Selectivity Profile of Allosteric RORγt Inhibitors
| Compound | Off-Target | Assay Type | IC50 / Activity | Selectivity vs. RORγt | Reference |
| This compound | PPARγ | TR-FRET | 8.5 ± 0.5 µM | ~1148-fold | |
| Bitopic Ligand (Bit-L15) | PPARγ | TR-FRET | >100 µM | >16949-fold |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of allosteric RORγt inhibitors has been evaluated in various animal models of autoimmune diseases, primarily experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and imiquimod-induced dermatitis for psoriasis.
A study investigating three unnamed selective allosteric RORγt inhibitors (Compounds 1, 2, and 3) demonstrated their efficacy in an imiquimod-induced skin inflammation model. Oral administration of these compounds resulted in a significant reduction in ear thickening and the expression of Th17-related cytokines in the skin.
While direct comparative in vivo studies between this compound and other named allosteric inhibitors are limited in the public domain, the available data suggests that allosteric modulation of RORγt is a viable strategy for mitigating Th17-driven inflammation in vivo.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the RORγt signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
-
Reagents:
-
GST-tagged RORγt-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1) (acceptor fluorophore)
-
Assay buffer
-
Test compounds (e.g., this compound)
-
-
Procedure:
-
Add test compounds at various concentrations to a 384-well plate.
-
Add a pre-mixed solution of GST-RORγt-LBD and Tb-anti-GST antibody to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the fluorescein-labeled coactivator peptide to all wells.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the coactivator interaction.
-
IC50 values are determined by plotting the emission ratio against the compound concentration and fitting the data to a four-parameter logistic equation.
-
IL-17A Secretion Assay from Primary Human T Cells
This assay assesses the functional consequence of RORγt inhibition on cytokine production in a physiologically relevant cell type.
-
Cell Isolation and Culture:
-
Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture the cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation.
-
Add a Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, and anti-IL-4) to the culture medium.
-
-
Inhibitor Treatment:
-
Add serial dilutions of the test compounds (e.g., this compound) to the cell cultures at the time of stimulation.
-
-
IL-17A Measurement:
-
After a defined culture period (e.g., 3-5 days), collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay (e.g., Cytometric Bead Array).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-17A secretion for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vivo Models
-
Animal Model:
-
Use BALB/c or C57BL/6 mice.
-
Apply a daily topical dose of imiquimod cream (e.g., 5%) to a shaved area on the back and/or the ear for a set number of days (e.g., 5-7 days) to induce a psoriasis-like skin inflammation.
-
-
Treatment:
-
Administer the test compound (e.g., this compound) orally or via another appropriate route, starting before or after the imiquimod application, depending on whether a prophylactic or therapeutic effect is being assessed.
-
-
Efficacy Evaluation:
-
Monitor and score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and skin thickness.
-
Measure ear thickness daily using a caliper.
-
At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration) and for measuring the gene expression of inflammatory cytokines (e.g., IL-17A, IL-23) by qPCR.
-
-
Animal Model:
-
Use C57BL/6 mice.
-
Induce EAE by immunizing mice with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin on day 0 and day 2.
-
-
Treatment:
-
Administer the test compound (e.g., this compound) daily, starting at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
-
Efficacy Evaluation:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
At the end of the study, collect spinal cords for histological analysis to assess inflammation and demyelination.
-
Isolate immune cells from the central nervous system and spleen to analyze the frequency of Th17 cells by flow cytometry.
-
Conclusion
This compound stands out as a potent allosteric inhibitor of RORγt with low nanomolar activity in biochemical and cellular assays. While direct comparative data with other named allosteric inhibitors is still emerging, the available evidence strongly supports the therapeutic potential of targeting the allosteric site of RORγt for the treatment of Th17-mediated autoimmune diseases. The provided experimental protocols offer a framework for the continued evaluation and comparison of this compound and other novel allosteric RORγt inhibitors. Further head-to-head in vivo efficacy and comprehensive selectivity profiling studies will be crucial in determining the clinical translatability of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
A Comparative Guide to MRL-871 and Bitopic RORγt Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRL-871 and bitopic RORγt ligands, supported by experimental data. This document delves into their mechanisms of action, comparative efficacy, and selectivity, offering a comprehensive resource for those engaged in the development of RORγt modulators.
Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune diseases due to its essential role in the differentiation of pro-inflammatory Th17 cells.[1] Small molecule inverse agonists that inhibit RORγt activity are of significant interest. This guide compares two important classes of these inhibitors: the allosteric inverse agonist this compound and rationally designed bitopic ligands that simultaneously engage two distinct binding sites on the RORγt ligand-binding domain (LBD).
Mechanism of Action: A Tale of Two Binding Sites
RORγt activity is modulated by ligands that bind to its ligand-binding domain (LBD). This domain contains a canonical orthosteric binding site, where natural agonists like cholesterol bind, and a distinct allosteric site.[2]
This compound is a potent, synthetic inverse agonist that binds exclusively to this allosteric site .[3][4][5] This binding event induces a conformational change in the RORγt LBD, which prevents the recruitment of coactivator proteins necessary for gene transcription, thereby inhibiting RORγt activity.
Bitopic RORγt ligands , exemplified by the well-characterized compound Bit-L15 , represent a novel approach. These molecules are engineered to simultaneously occupy both the orthosteric site and the allosteric site . Bit-L15, for instance, consists of a cholesterol-based pharmacophore that targets the orthosteric pocket and an this compound-like moiety that binds to the allosteric pocket, connected by a flexible linker. This dual-targeting strategy aims to enhance potency and selectivity.
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data comparing the performance of this compound and the bitopic ligand Bit-L15.
Table 1: Biochemical Potency against RORγt
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | TR-FRET Coactivator Recruitment | 12.7 | |
| This compound | TR-FRET Coactivator Recruitment | 7.4 ± 0.9 | |
| Bit-L15 | TR-FRET Coactivator Recruitment | 5.9 ± 0.7 |
Table 2: Cellular Activity - Inhibition of IL-17A Production
| Compound | Cell Line | Treatment | Effect | Reference |
| This compound | EL4 cells | 10 µM for 24h | 48-fold reduction in IL-17a mRNA | |
| Bit-L15 | EL4 cells | 10 µM for 24h | Significant reduction in IL-17a mRNA (approaching this compound levels) |
Table 3: Selectivity Profile
| Compound | Target | IC50 (µM) | Fold Selectivity (RORγt vs. Target) | Reference |
| This compound | RORγt | 0.0074 ± 0.0009 | - | |
| PPARγ | 8.5 ± 0.5 | ~1149-fold | ||
| Bit-L15 | RORγt | 0.0059 ± 0.0007 | - | |
| PPARγ | > 100 | > 16949-fold | ||
| RORα | - | > 20-fold less active than a cholesterol derivative |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Ligand Binding
This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the RORγt LBD.
Materials:
-
GST-tagged RORγt LBD
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled coactivator peptide (e.g., SRC1-4) or AlexaFluor647-labeled this compound probe (Acceptor)
-
Test compounds (this compound, Bitopic Ligands)
-
Assay Buffer (e.g., PBS with 0.01% BSA)
-
384-well microplates
Procedure:
-
Prepare a solution of GST-RORγt LBD and Terbium-labeled anti-GST antibody in assay buffer and incubate to allow for complex formation.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the pre-formed GST-RORγt LBD/antibody complex to the wells.
-
Add the fluorescein-labeled coactivator peptide or AlexaFluor647-labeled this compound probe to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals. The decrease in this ratio in the presence of a test compound indicates displacement of the tracer and binding of the compound to RORγt.
-
Determine the IC50 value by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for RORγt Activity: IL-17A mRNA Expression in EL4 Cells
This assay measures the functional consequence of RORγt inhibition by quantifying the downregulation of its target gene, IL17A.
Materials:
-
EL4 (murine lymphoma) cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Bitopic Ligands)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for Il17a and a housekeeping gene (e.g., Gapdh)
-
qPCR master mix and instrument
Procedure:
-
Seed EL4 cells in a multi-well plate at a predetermined density.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for Il17a and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Il17a mRNA expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Visualizing the Molecular Interactions and Workflows
To better understand the concepts discussed, the following diagrams illustrate the RORγt signaling pathway and the experimental workflow for screening RORγt inhibitors.
Caption: The RORγt signaling pathway leading to IL-17A production and points of inhibition.
Caption: A typical experimental workflow for the screening and validation of RORγt inhibitors.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
MRL-871: A Comparative Guide to its Downstream Effects on Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the RORγt inverse agonist MRL-871 and its effects on downstream cytokine profiles, benchmarked against other notable alternatives in the same class. The information presented herein is supported by experimental data to aid in research and development decisions.
Introduction to this compound and RORγt Inhibition
This compound is a potent, allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] By binding to a novel allosteric site on the RORγt ligand-binding domain, this compound stabilizes an inactive conformation of the receptor, thereby inhibiting the recruitment of coactivators and suppressing the transcription of RORγt target genes. The primary therapeutic implication of RORγt inhibition is the downregulation of pro-inflammatory cytokines, particularly those associated with the Th17 lineage, which are implicated in the pathophysiology of various autoimmune diseases.
This compound Signaling Pathway
The binding of this compound to its allosteric site on RORγt initiates a cascade of events that ultimately leads to a reduction in the expression of key pro-inflammatory cytokines. This pathway is a critical target for therapeutic intervention in autoimmune and inflammatory disorders.
Comparative Analysis of RORγt Inverse Agonists on Cytokine Profiles
The following table summarizes the reported effects of this compound and other prominent RORγt inverse agonists on the production of key Th17-related cytokines. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, variations in cell types, stimulation conditions, and assay methods should be considered when interpreting the results.
| Compound | Target | Key Cytokine Effects | Cell Type / Model | Reported IC50/EC50 or % Inhibition |
| This compound | RORγt (Allosteric) | ↓ IL-17A mRNA | EL4 cells | Significant reduction at 10 µM[1] |
| VTP-43742 | RORγt | ↓ IL-17A, ↓ IL-17F | Psoriasis Patients (plasma) | 50-75% reduction |
| TAK-828F | RORγt | ↓ IL-17, ↓ IL-17F, ↓ IL-22 | Human Whole Blood | Reduced production at 100 nM[2] |
| GSK805 | RORγt | ↓ IL-17A, ↓ IL-22 | Human CD4+ T cells | Decrease in frequency of cytokine-producing cells[3] |
| SR2211 | RORγt | ↓ IL-17A mRNA, ↓ IL-23R mRNA | EL-4 cells | Significant reduction at 5 µM[4] |
| BMS-986251 | RORγt | ↓ IL-17A | Human Whole Blood | EC50 = 24 nM |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of RORγt inverse agonists are provided below.
Experimental Workflow for Assessing Cytokine Profiles
The general workflow for evaluating the impact of RORγt inhibitors on cytokine production involves several key stages, from cell culture to data analysis.
1. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
-
Objective: To quantify the mRNA levels of specific cytokines in immune cells following treatment with RORγt inhibitors.
-
Methodology:
-
Cell Culture and Treatment: Isolate primary human peripheral blood mononuclear cells (PBMCs) or specific T cell subsets and culture under appropriate conditions (e.g., Th17 polarizing conditions). Treat cells with various concentrations of this compound or alternative compounds for a specified duration (e.g., 24-72 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a thermal cycler with SYBR Green or TaqMan probe-based assays. Use primers specific for the target cytokine genes (e.g., IL17A, IL17F, IL22) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
2. Luminex Multiplex Immunoassay for Secreted Cytokines
-
Objective: To simultaneously measure the concentration of multiple secreted cytokines in cell culture supernatants.
-
Methodology:
-
Sample Preparation: Culture immune cells and treat with RORγt inhibitors as described for qRT-PCR. Collect the cell culture supernatant at the end of the incubation period and centrifuge to remove cellular debris.
-
Assay Procedure:
-
Prepare a 96-well filter plate by pre-wetting with assay buffer.
-
Add magnetic beads coated with capture antibodies specific for different cytokines to each well.
-
Wash the beads using a magnetic plate washer.
-
Add cell culture supernatants and standards to the appropriate wells and incubate to allow cytokines to bind to the capture antibodies.
-
Wash the beads to remove unbound components.
-
Add a biotinylated detection antibody cocktail and incubate.
-
Wash the beads again.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition and Analysis: Acquire data using a Luminex instrument. The instrument will identify each bead by its unique color code and quantify the amount of bound cytokine by measuring the fluorescence intensity of the SAPE. Calculate cytokine concentrations based on the standard curve.
-
3. Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Objective: To identify and quantify the frequency of cells producing specific cytokines at a single-cell level.
-
Methodology:
-
Cell Culture, Treatment, and Stimulation: Culture and treat immune cells with RORγt inhibitors. In the final hours of culture, stimulate the cells with a protein transport inhibitor (e.g., Brefeldin A or Monensin) along with a stimulant (e.g., PMA and ionomycin or anti-CD3/CD28) to promote intracellular cytokine accumulation.
-
Surface Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8) to identify the cell population of interest.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies specific for the intracellular cytokines of interest (e.g., anti-IL-17A, anti-IFN-γ).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using flow cytometry software to gate on the cell population of interest and determine the percentage of cells positive for each cytokine.
-
Conclusion
This compound, through its allosteric inhibition of RORγt, effectively downregulates the expression of key pro-inflammatory cytokines, particularly those of the Th17 lineage. This guide provides a comparative overview of this compound's effects alongside other RORγt inverse agonists, highlighting its potential as a therapeutic agent for autoimmune diseases. The provided experimental protocols offer a framework for researchers to further investigate and compare the downstream effects of these compounds on cytokine profiles. It is important to acknowledge that the presented comparative data is derived from multiple sources and that direct, comprehensive head-to-head studies are needed for a definitive comparative assessment.
References
- 1. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 2. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
head-to-head comparison of MRL-871 and small molecule XYZ
Validating the Inverse Agonist Activity of MRL-871 on RORγt: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the inverse agonist activity of MRL-871. The focus is on the Retinoic acid-related orphan receptor γt (RORγt), a key therapeutic target in autoimmune diseases. This compound is a potent, allosteric inverse agonist of RORγt, meaning it binds to a site distinct from the natural ligand binding pocket to reduce the receptor's constitutive activity.[1][2][3] This guide outlines the necessary controls, experimental protocols, and data interpretation for robust validation.
Comparative Efficacy of RORγt Modulators
To accurately characterize the inverse agonist activity of this compound, it is essential to compare its performance against a panel of controls with distinct mechanisms of action. The following table summarizes the expected outcomes in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay, which measures the constitutive activity of the RORγt ligand-binding domain (LBD).
| Compound Type | Example Compound | Expected Effect on RORγt Constitutive Activity | Rationale |
| Vehicle Control | DMSO | Baseline Activity | Represents the inherent, ligand-independent (constitutive) activity of RORγt. |
| Test Compound | This compound | Decrease in Activity | As an inverse agonist, this compound is expected to reduce the basal transcriptional activity of RORγt.[1][3] |
| Positive Control (Inverse Agonist) | Ursolic Acid | Decrease in Activity | A known RORγt inverse agonist that serves as a benchmark for the expected inhibitory effect. |
| Positive Control (Agonist) | Cholesterol | Increase in Activity | An endogenous agonist that enhances the interaction of RORγt with coactivator peptides. |
| Negative Control (Neutral Antagonist) | Not Applicable ¹ | No change in basal activity, but blocks agonist effect | A neutral antagonist would not affect the constitutive activity but would block the activity of an agonist. |
¹ A true neutral antagonist for RORγt is not well-established in the public domain. For the purpose of validating inverse agonism, the key comparisons are against the vehicle and a known inverse agonist.
Experimental Protocol: RORγt Coactivator Recruitment Assay (TR-FRET)
This protocol describes a TR-FRET assay to quantify the interaction between the RORγt LBD and a coactivator peptide, a key step in its transcriptional activation.
Objective: To measure the ability of this compound to decrease the constitutive interaction between the RORγt LBD and a coactivator peptide.
Materials:
-
His-tagged RORγt LBD (ligand-binding domain)
-
Europium (Eu³⁺) chelate-conjugated anti-His antibody
-
Biotinylated steroid receptor coactivator-1 (SRC1) peptide (containing an LXXLL motif)
-
Streptavidin-conjugated Allophycocyanin (APC)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 0.01% BSA, 2 mM DTT
-
Test Compounds: this compound, Ursolic Acid, Cholesterol (dissolved in DMSO)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reagent Preparation:
-
Prepare a master mix containing the His-tagged RORγt LBD and the Eu³⁺-anti-His antibody in assay buffer. Incubate for 30 minutes at room temperature.
-
Prepare a second master mix containing the biotinylated SRC1 peptide and Streptavidin-APC in assay buffer. Incubate for 30 minutes at room temperature.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compounds or vehicle (DMSO) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the RORγt LBD/Eu³⁺-anti-His antibody mix to all wells.
-
Add 5 µL of the SRC1 peptide/Streptavidin-APC mix to all wells.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the Europium chelate at ~340 nm and measure emission at two wavelengths: 665 nm (APC emission) and 615 nm (Europium emission).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
The vehicle control wells represent 100% constitutive activity.
-
Normalize the data to the vehicle control.
-
Plot the normalized TR-FRET ratio against the log concentration of the test compounds to generate dose-response curves and determine IC₅₀ values for inverse agonists or EC₅₀ values for agonists.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental process, the following diagrams are provided.
Caption: RORγt signaling and points of intervention.
Caption: Experimental workflow for the TR-FRET assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MRL-871: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the RORγt inverse agonist MRL-871 with other alternatives, focusing on the assessment of its specificity using knockout models. Detailed experimental protocols and supporting data are presented to aid in the objective evaluation of this compound for research and development purposes.
Introduction
This compound is a potent and allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells.[1][2] Its potential as a therapeutic agent for autoimmune diseases has led to significant interest in its specificity and potential off-target effects. One of the most rigorous methods to assess the on-target specificity of a compound is through the use of knockout (KO) models, where the target protein is absent. This guide outlines the experimental framework for validating the specificity of this compound and compares its profile with other known RORγt inhibitors.
Comparison of RORγt Inverse Agonists
The following table summarizes the key characteristics of this compound and two alternative RORγt inverse agonists, BMS-986251 and TMP778.
| Feature | This compound | BMS-986251 | TMP778 |
| Primary Target | Retinoic acid receptor-related orphan receptor γt (RORγt) | Retinoic acid receptor-related orphan receptor γt (RORγt) | Retinoic acid receptor-related orphan receptor γt (RORγt) |
| Binding Site | Allosteric[3] | Orthosteric | Not specified |
| Potency (IC50/EC50) | ~12.7 nM (IC50)[1][2] | 12 nM (EC50) | Not specified |
| Known Off-Targets | Potential for PPARγ interaction | Selective against RORα, RORβ, PXR, LXRα, and LXRβ | May affect Th1 cell populations in vivo |
| Reported Use in KO Models | No direct studies found for specificity validation. | Development discontinued due to thymic lymphomas in a mouse carcinogenicity study, a known risk associated with RORγt deficiency. | Used in vivo in mouse models of autoimmune disease. |
Experimental Validation of Specificity Using Knockout Models
The core principle behind using knockout models to assess compound specificity is straightforward: a truly specific compound should exert its biological effect only in the presence of its target. In a knockout model lacking the target, the compound should have no effect.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the specificity of a RORγt inhibitor like this compound using a RORγt knockout cell line or mouse model.
References
Comparative Analysis of MRL-871's Potency and IC50 Values Against Alternative RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RORγt Inverse Agonist Potency
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune diseases due to its pivotal role in the differentiation of pro-inflammatory Th17 cells. MRL-871 is a potent allosteric inverse agonist of RORγt. This guide provides a comparative analysis of this compound's potency, represented by its half-maximal inhibitory concentration (IC50), against other notable RORγt inverse agonists. The data presented is compiled from various studies to offer a comprehensive overview for researchers in immunology and drug discovery.
Potency and IC50 Value Comparison
The inhibitory potency of this compound and its alternatives against RORγt is summarized in the table below. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the target by half, are a key metric for comparing the efficacy of these compounds. Lower IC50 values are indicative of higher potency.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | RORγt | 12.7 | Not Specified | [1] |
| TMP778 | RORγt | 7 | FRET Assay | [2] |
| RORγt | 100 | Th17 Differentiation | [2] | |
| GSK805 | RORγt | ~4 | Not Specified | [3] |
| SR1001 | RORγ / RORα | ~117 | Coactivator Displacement | [4] |
| SR2211 | RORγ | ~320 | Not Specified |
Note: The pIC50 of 8.4 for GSK805 was converted to an IC50 of approximately 4 nM.
RORγt Signaling Pathway and Mechanism of Action
RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells. Upon activation, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This binding initiates the transcription of these pro-inflammatory cytokines. RORγt inverse agonists, such as this compound, function by binding to the receptor and inducing a conformational change that prevents the recruitment of coactivators, thereby inhibiting gene transcription and the subsequent inflammatory cascade. This compound is an allosteric inhibitor, meaning it binds to a site distinct from the endogenous ligand-binding pocket.
Experimental Protocols
The determination of IC50 values for RORγt inverse agonists is commonly performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of the RORγt-coactivator interaction.
Materials:
-
Recombinant human RORγt Ligand Binding Domain (LBD) with a polyhistidine tag (His-RORγt LBD).
-
Fluorescein isothiocyanate (FITC)-labeled steroid receptor coactivator-1 (SRC1) peptide (e.g., FITC-SRC1-3).
-
Terbium-cryptate labeled anti-His antibody (Donor fluorophore).
-
d2-labeled streptavidin (Acceptor fluorophore, if using a biotinylated coactivator).
-
Assay buffer (e.g., TR-FRET Coregulator Buffer D).
-
Test compounds (e.g., this compound and alternatives) dissolved in DMSO.
-
384-well low-volume microplates.
-
A microplate reader capable of TR-FRET measurements (e.g., Envision plate reader).
Procedure:
-
Reagent Preparation:
-
Prepare a solution of His-RORγt LBD and FITC-SRC1-3 peptide in the assay buffer. A common concentration is 2.5 nM for the LBD and 450 nM for the peptide.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the His-RORγt LBD and FITC-SRC1-3 peptide mixture to the wells.
-
Add the Terbium-cryptate labeled anti-His antibody to the wells. The final concentrations of assay components should be optimized for the specific reagents used.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period, typically 1 to 2 hours, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the TR-FRET signal using a compatible microplate reader. The excitation wavelength is typically around 340 nm, with emission wavelengths measured at approximately 490 nm (Terbium) and 520 nm (FITC).
-
-
Data Analysis:
-
Calculate the ratio of the emission intensity at 520 nm to that at 490 nm.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From RORγt Agonist to Two Types of RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. drughunter.com [drughunter.com]
Safety Operating Guide
Navigating the Disposal of MRL-871: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal is as critical as the research itself. This guide provides essential logistical information and procedural guidance for the proper disposal of MRL-871, a potent and allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist.
Important Notice: A specific Safety Data Sheet (SDS) containing detailed disposal instructions for this compound is not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Quantitative Data Summary for this compound
While a comprehensive SDS is unavailable, the following table summarizes key quantitative data for this compound based on available research and supplier information.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂F₃N₅O₂ | N/A |
| Molecular Weight | 473.45 | N/A |
| IC₅₀ (RORγt) | 12.7 nM | MedchemExpress |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage | -20°C for 1 month, -80°C for 6 months | MedchemExpress |
Step-by-Step Disposal Protocol for this compound
In the absence of specific manufacturer guidelines, this compound should be treated as hazardous chemical waste. The following protocol outlines a general procedure for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
Step 2: Waste Segregation and Collection
-
Do not dispose of this compound down the drain or in regular trash.[1][2][3]
-
Collect waste this compound (both solid and any solutions) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[1][2]
-
The container should be made of a material compatible with the chemical.
-
If this compound is dissolved in a solvent, the solvent's hazardous characteristics must also be considered for segregation. For instance, flammable solvents should be kept separate from oxidizers.
Step 3: Labeling of Hazardous Waste
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label should clearly identify the contents, including "this compound" and any solvents. Avoid using abbreviations or chemical formulas.
-
Include the name of the principal investigator and the laboratory location.
-
Mark the date when waste was first added to the container.
Step 4: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Use secondary containment, such as a plastic tub, to prevent spills.
-
Do not accumulate large quantities of waste in the laboratory.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS staff with all available information about the compound.
-
Follow their specific procedures for waste hand-off.
Visualizing Procedural and Biological Pathways
To further clarify the necessary procedures and the compound's mechanism of action, the following diagrams have been generated.
Caption: Logical workflow for the safe disposal of a research chemical like this compound when a specific SDS is unavailable.
This compound functions as an inverse agonist of RORγt, a key transcription factor in the differentiation of T helper 17 (Th17) cells. By binding to an allosteric site on RORγt, this compound inhibits its activity, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-17A.
Caption: The signaling pathway of this compound as a RORγt inverse agonist, leading to the inhibition of IL-17A production.
References
Safeguarding Research: A Comprehensive Guide to Handling MRL-871
Essential protocols for the safe management, use, and disposal of the potent RORγt inverse agonist, MRL-871, are critical for ensuring laboratory safety and research integrity. As a potent compound, this compound requires stringent handling procedures to minimize exposure risk to laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
This compound is a research-use-only compound and should be handled with the utmost care, assuming high potency in the absence of a formal Safety Data Sheet (SDS). The following guidelines are based on best practices for managing potent research compounds in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Parameters
A comprehensive assessment of the work area and specific tasks is necessary to determine the full scope of potential hazards and select the appropriate PPE.[1] The following table summarizes the minimum recommended PPE and key safety parameters for handling this compound.
| Category | Requirement | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against incidental contact. The outer glove should be removed immediately after any contact with the chemical, and hands should be washed before replacing it.[1] |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 certified). A face shield should be worn over safety glasses when there is a splash hazard. | Protects against splashes, flying particles, and other objects.[1] |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for powders) may be required, especially when handling the solid form outside of a containment system. | Prevents inhalation of airborne particles. The necessity of respiratory protection should be determined by a risk assessment. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Work Environment | All handling of this compound should be conducted in a designated area within a certified chemical fume hood or a glove box. | Containment systems are crucial for minimizing the risk of exposure to potent compounds. |
| Storage | Store this compound in a cool, dry, and dark place. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. | Proper storage preserves the compound's stability and integrity. |
Operational Plan for Handling this compound
A step-by-step protocol is essential for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Designated Area: Establish a clearly marked, designated area for handling this compound, preferably within a chemical fume hood or glove box.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before starting any work.
-
Pre-weighing Preparation: When weighing the solid compound, use a ventilated balance enclosure to minimize dust generation. If possible, use wet-handling techniques by dampening the powder with a suitable solvent to further reduce the risk of aerosolization.
2. Handling and Experimental Use:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Conducting Reactions: All reactions involving this compound must be performed within a certified chemical fume hood.
-
Post-Handling: After handling is complete, wipe down all surfaces and equipment with an appropriate decontaminating solution.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be considered chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Route: Dispose of all this compound waste through your institution's approved chemical waste management program. Never pour this compound solutions down the drain.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
